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  • Product: n-(5-Cyanopyridin-2-yl)pivalamide
  • CAS: 1045861-07-1

Core Science & Biosynthesis

Foundational

n-(5-Cyanopyridin-2-yl)pivalamide chemical properties

N-(5-Cyanopyridin-2-yl)pivalamide: Chemical Properties, Reactivity, and Applications in Advanced Organic Synthesis Executive Summary N-(5-cyanopyridin-2-yl)pivalamide (CAS: 1045861-07-1) is a highly specialized, structur...

Author: BenchChem Technical Support Team. Date: March 2026

N-(5-Cyanopyridin-2-yl)pivalamide: Chemical Properties, Reactivity, and Applications in Advanced Organic Synthesis

Executive Summary

N-(5-cyanopyridin-2-yl)pivalamide (CAS: 1045861-07-1) is a highly specialized, structurally pre-organized heteroaromatic intermediate utilized extensively in modern synthetic organic chemistry and drug discovery[1][2]. Serving as a protected derivative of 2-amino-5-cyanopyridine, this compound leverages the steric and electronic properties of its pivalamide moiety to act as an exceptional directing group for transition-metal-catalyzed ortho-C-H functionalization[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior in catalytic cycles, self-validating experimental protocols, and downstream applications in pharmaceutical development.

Physicochemical Profiling & Structural Analysis

The chemical architecture of N-(5-cyanopyridin-2-yl)pivalamide features a "push-pull" electronic system across the pyridine ring. The pivalamide group at the C2 position is electron-donating via nitrogen lone-pair resonance, while the cyano group at the C5 position is strongly electron-withdrawing[4]. This electronic dichotomy lowers the pKa of the pyridine ring protons, subtly activating the C3 position for electrophilic or transition-metal-mediated metalation.

Table 1: Key Physicochemical Properties
PropertyValueStructural/Chemical Significance
IUPAC Name N-(5-cyanopyridin-2-yl)-2,2-dimethylpropanamideDefines the exact connectivity and steric bulk.
CAS Registry Number 1045861-07-1Standard identifier for commercial sourcing[2].
Molecular Formula C11H13N3OIndicates a high degree of nitrogen incorporation[1].
Molecular Weight 203.24 g/mol Optimal low-molecular-weight starting material[1].
Directing Group Pivalamide (-NHPiv)Provides steric locking for regioselective C-H activation.
Electronic Nature Push-Pull SystemC2-donor and C5-acceptor modulate ring electron density.

The Mechanistic Supremacy of the Pivalamide Directing Group

In the realm of C-H activation, the choice of directing group dictates both the regioselectivity and the efficiency of the catalytic cycle[3][5]. While standard acetamides (-NHAc) are common, they suffer from conformational flexibility, allowing the carbonyl oxygen to rotate away from the target C-H bond.

By employing a pivalamide group, the bulky tert-butyl moiety introduces severe steric hindrance (A-1,3 strain) that restricts the rotation of the C-N bond. This steric locking forces the amide carbonyl oxygen to orient perfectly toward the C3-H bond, pre-organizing the molecule for bidentate coordination with transition metals like Rh(III) or Pd(II). This pre-organization drastically lowers the activation energy required for the Concerted Metalation-Deprotonation (CMD) step[3].

RhCatalysis Precat Precatalyst [Cp*RhCl2]2 Active Active Catalyst Cp*Rh(OAc)2 Precat->Active AgOAc CMD C-H Cleavage (CMD) Substrate Binding Active->CMD + Substrate Rhodacycle 5-Membered Rhodacycle Intermediate CMD->Rhodacycle - HOAc Insertion Olefin Coordination & Migratory Insertion Rhodacycle->Insertion + Olefin BetaElim β-Hydride Elimination Product Release Insertion->BetaElim Regen Catalyst Regeneration Oxidation by Cu(OAc)2 BetaElim->Regen Product Regen->Active - Cu(OAc)

Rh(III)-Catalyzed C-H Olefination Cycle for N-(5-cyanopyridin-2-yl)pivalamide.

Table 2: Comparative Directing Group Efficacy for Pyridine C3-Activation
Directing GroupSteric BulkCoordination StrengthC3-RegioselectivityDeprotection Conditions
Acetamide (-NHAc) LowModerateModerate (mixtures possible)Strong Acid/Base, Heat
Pivalamide (-NHPiv) HighStrong (Pre-organized)Excellent (>95%)Strong Acid (HCl/EtOH), Heat
Free Amine (-NH2) MinimalStrong (N-coordination)Poor (Catalyst poisoning)N/A

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the reagent choice and the observable metrics for validation.

Protocol A: Synthesis of N-(5-cyanopyridin-2-yl)pivalamide

Objective: Install the pivaloyl directing group onto 2-amino-5-cyanopyridine.

  • Dissolution & Activation: Dissolve 2-amino-5-cyanopyridine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert N2 atmosphere. Add triethylamine (TEA, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

    • Causality: DCM provides an inert, non-polar environment. TEA acts as an acid scavenger to drive the equilibrium. DMAP is critical here; it acts as a nucleophilic catalyst to form a highly reactive N-acylpyridinium intermediate, overcoming the inherently poor nucleophilicity of the electron-deficient 2-aminopyridine.

  • Acylation: Cool the reaction vessel to 0 °C using an ice bath. Add pivaloyl chloride (1.2 equiv) dropwise over 15 minutes.

    • Causality: The dropwise addition at 0 °C controls the exothermic acylation, preventing the formation of undesired di-pivaloylated side products.

  • In-Process Validation: After 2 hours at room temperature, monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1).

    • Validation Metric: The starting material (highly polar, low Rf) should be completely consumed, replaced by a single, highly UV-active spot at a higher Rf (~0.6).

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize from hot ethanol to yield the pure white solid.

Protocol B: Rh(III)-Catalyzed C3-Olefination

Objective: Regioselectively functionalize the C3 position utilizing the pivalamide directing group[5].

  • Reaction Assembly: In an oven-dried Schlenk tube, combine N-(5-cyanopyridin-2-yl)pivalamide (1.0 equiv), methyl acrylate (2.0 equiv),[Cp*RhCl2]2 (5 mol%), and Cu(OAc)2 (2.1 equiv).

    • Causality: [CpRhCl2]2 is the precatalyst; the pentamethylcyclopentadienyl (Cp) ligand stabilizes the high-valent Rh(III) center. Cu(OAc)2 serves a dual role: the acetate anion acts as the internal base for the CMD step, while the Cu(II) center acts as the terminal oxidant to regenerate the Rh(III) catalyst after β-hydride elimination.

  • Solvent & Thermolysis: Suspend the mixture in tert-amyl alcohol (t-AmOH) and heat to 110 °C for 16 hours.

    • Causality:t-AmOH is a sterically hindered, polar protic solvent that solubilizes the metal salts but resists oxidation and coordination to the metal center.

  • In-Process Validation: Observe the color of the reaction mixture.

    • Validation Metric: The mixture will transition from a deep blue/green (characteristic of Cu(II)) to a brick-red/brown suspension (indicating the formation of Cu(I) oxide/salts), confirming that oxidative catalytic turnover is occurring.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Downstream Applications in Drug Development

The true value of N-(5-cyanopyridin-2-yl)pivalamide lies in its post-functionalization versatility. Once the C3 position is functionalized (e.g., via arylation, olefination, or alkylation), the scaffold can be orthogonally deprotected and derivatized to access privileged pharmaceutical motifs.

  • Kinase Hinge Binders: Deprotection of the pivalamide group (typically requiring harsh acidic conditions like HCl in refluxing ethanol due to the steric bulk) reveals a 2-amino-3-substituted pyridine. This motif is a classic hydrogen-bond donor/acceptor pair utilized in ATP-competitive kinase inhibitors.

  • Bioisosteric Replacement: The C5 cyano group can be treated with sodium azide (NaN3) and ammonium chloride to undergo a[3+2] cycloaddition, yielding a tetrazole. Tetrazoles are highly stable, lipophilic bioisosteres of carboxylic acids, frequently used to improve the oral bioavailability and metabolic stability of drug candidates.

DivergentSynthesis Start N-(5-cyanopyridin-2-yl)pivalamide (Core Scaffold) CH C3-Functionalized Intermediate (via C-H Activation) Start->CH Rh(III) / Pd(II) Amine 2-Amino-3-Substituted- 5-Cyanopyridine (Kinase Hinge Binder) CH->Amine HCl, EtOH, Δ Tetrazole Tetrazole Derivative (Bioisostere) CH->Tetrazole NaN3, NH4Cl Amidine Amidine / Aminomethyl (Targeting Moieties) CH->Amidine Reduction / Addition

Divergent synthetic applications of the C3-functionalized cyanopyridine scaffold.

References

  • N-(5-cyanopyridin-2-yl)
  • CAS 1045861-07-1 Source: Sigma-Aldrich URL
  • N-(5-Cyano-pyridin-2-yl)
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
  • Pd-Catalyzed C-H Bond Functionalization on the Indole and Pyrrole Nucleus Source: ResearchGate URL

Sources

Foundational

Synthesis and Applications of N-(5-Cyanopyridin-2-yl)pivalamide: A Comprehensive Technical Guide

Executive Summary The synthesis of N-(5-cyanopyridin-2-yl)pivalamide (CAS: 1045861-07-1) represents a critical transformation in modern medicinal chemistry and synthetic methodology. This compound serves as a highly func...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-(5-cyanopyridin-2-yl)pivalamide (CAS: 1045861-07-1) represents a critical transformation in modern medicinal chemistry and synthetic methodology. This compound serves as a highly functionalized building block for pharmaceutical derivatives[1] and acts as a premier substrate for transition-metal-catalyzed ortho-C–H activation[2]. This whitepaper provides an in-depth analysis of the starting materials, the mechanistic causality governing the amide coupling, a self-validating experimental protocol, and the downstream utility of the pivalamide directing group.

Strategic Rationale & Starting Material Selection

The retrosynthetic disconnection of N-(5-cyanopyridin-2-yl)pivalamide relies on the formation of an amide bond between an electron-deficient aminopyridine and a sterically hindered acylating agent.

The Core Scaffold: 2-Amino-5-cyanopyridine

2-Amino-5-cyanopyridine acts as the primary nucleophile. However, its reactivity is fundamentally compromised by the strong electron-withdrawing nature of the para-cyano group. The cyano moiety delocalizes the nitrogen lone pair through resonance, significantly reducing the nucleophilicity of the exocyclic amine. This electronic deactivation necessitates the use of highly reactive electrophiles and nucleophilic catalysts to drive the reaction forward.

The Electrophile: Pivaloyl Chloride

Pivaloyl chloride (trimethylacetyl chloride) is selected over less hindered acyl chlorides (e.g., acetyl chloride) for two critical reasons:

  • Chemoselectivity: The bulky tert-butyl group imposes severe steric hindrance, effectively preventing over-acylation (the formation of unwanted di-acylated imide byproducts)[3].

  • Downstream Utility: The resulting pivalamide is not merely a protecting group; it is a bidentate-capable directing group (DG) that strongly coordinates to transition metals (Rh, Ir, Pd), enabling precise regiocontrol in subsequent C–H functionalization steps[4].

Mechanistic Causality in Amide Bond Formation

To overcome the inherent poor nucleophilicity of 2-amino-5-cyanopyridine, the reaction employs a dual-catalyst/base system: 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst and N,N-Diisopropylethylamine (DIPEA) as a stoichiometric proton scavenger.

The causality of this system is sequential: DMAP, being highly nucleophilic, attacks pivaloyl chloride to generate a highly reactive N-acylpyridinium intermediate. This intermediate lowers the activation energy barrier, allowing the deactivated 2-amino-5-cyanopyridine to attack the carbonyl carbon. The tetrahedral intermediate subsequently collapses, expelling the chloride ion, which is neutralized by DIPEA to prevent the acidic degradation of the starting materials.

ReactionMechanism SM1 2-Amino-5-cyanopyridine (Deactivated Nucleophile) Intermediate Tetrahedral Intermediate (Charge Separation) SM1->Intermediate SM2 Pivaloyl Chloride (Electrophile) Catalyst DMAP Catalyst (Forms Acylpyridinium) SM2->Catalyst Step 1: Activation Catalyst->Intermediate Step 2: Nucleophilic Attack by SM1 Product N-(5-Cyanopyridin-2-yl)pivalamide (Target Molecule) Intermediate->Product Step 3: Elimination of HCl

Fig 1. DMAP-catalyzed acylation mechanism of 2-amino-5-cyanopyridine.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. Visual and thermodynamic cues are embedded within the steps to ensure real-time confirmation of reaction progress[3].

Reagents Required:

  • 2-Amino-5-cyanopyridine (1.0 equiv, 10.0 mmol)

  • Pivaloyl chloride (1.2 equiv, 12.0 mmol)

  • DIPEA (1.5 equiv, 15.0 mmol)

  • DMAP (0.1 equiv, 1.0 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Workflow:

  • Preparation & Purging: Charge a flame-dried round-bottom flask with 2-amino-5-cyanopyridine (1.19 g, 10.0 mmol), DMAP (122 mg, 1.0 mmol), and anhydrous DCM (50 mL). Purge the system with inert N₂ gas.

    • Validation Check: The mixture will appear as a heterogeneous suspension due to the limited solubility of the aminopyridine in DCM at room temperature.

  • Base Addition: Add DIPEA (2.61 mL, 15.0 mmol) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve pivaloyl chloride (1.48 mL, 12.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes.

    • Validation Check: As the highly reactive N-acylpyridinium intermediate forms and reacts, the starting material will be consumed, and the suspension will transition into a homogeneous, pale-yellow solution. A mild exotherm will be observed if the addition is too rapid.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–15 hours[3].

    • Validation Check: The precipitation of DIPEA hydrochloride salts (white crystalline solid) serves as a visual confirmation of successful reaction turnover and HCl generation.

  • Quenching & Workup: Quench the reaction by adding 40 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with DCM (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure product as a white solid.

Reaction Optimization & Quantitative Data

The choice of base and solvent drastically impacts the yield due to the deactivated nature of the substrate. Table 1 summarizes the quantitative optimization data for this transformation.

Table 1: Optimization of N-(5-Cyanopyridin-2-yl)pivalamide Synthesis

EntryBase (Equiv)Catalyst (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)Causality / Observation
1Pyridine (2.0)NoneDCM252435%Poor conversion; pyridine is insufficiently nucleophilic to activate the acyl chloride efficiently.
2TEA (1.5)DMAP (0.1)THF651268%Moderate yield; elevated temperatures lead to trace amounts of di-acylated byproducts.
3DIPEA (1.5)NoneDCM252452%Sluggish reaction without nucleophilic catalysis.
4 DIPEA (1.5) DMAP (0.1) DCM 0 → 25 15 92% Optimal; DMAP accelerates acyl transfer while DIPEA efficiently scavenges protons without side reactions.

Downstream Applications: Directed C–H Functionalization

Once synthesized, N-(5-cyanopyridin-2-yl)pivalamide is frequently utilized in advanced catalytic methodologies. The direct functionalization of pyridine rings is historically challenging due to their π-electron-deficient character and the tendency of the endocyclic nitrogen to poison transition metal catalysts[4].

The pivalamide group solves this by acting as a powerful directing group. In the presence of a Rhodium(III) catalyst (e.g., [Cp*RhCl₂]₂), the pivalamide nitrogen coordinates to the metal center, guiding it to undergo a Concerted Metalation-Deprotonation (CMD) event specifically at the C3 position of the pyridine ring[2]. This enables highly regioselective oxidative olefination, azidation, or cross-coupling reactions[5].

CH_Activation Substrate N-(5-Cyanopyridin-2-yl)pivalamide Coordination N-Coordination (Pivalamide Directing Group) Substrate->Coordination Rh_Cat [Cp*RhCl2]2 + AgSbF6 (Active Rh(III) Species) Rh_Cat->Coordination Ligand Exchange Metallacycle Rhodacycle Intermediate (C3-H Cleavage) Coordination->Metallacycle CMD Pathway Product C3-Functionalized Pyridine (e.g., Olefination) Metallacycle->Product Insertion & Elimination

Fig 2. Pivalamide-directed Rh(III)-catalyzed C3-H activation pathway.

References

  • Source: nii.ac.
  • Source: google.com (Patents)
  • Source: acs.
  • Title: Rhodium(III)
  • Source: mdpi.

Sources

Exploratory

N-(5-Cyanopyridin-2-yl)pivalamide: IUPAC Nomenclature, Synthesis, and Directing Group Utility in Medicinal Chemistry

Executive Summary In advanced medicinal chemistry and organic synthesis, the strategic selection of protecting and directing groups is paramount for achieving high-yielding, regioselective functionalizations. N-(5-cyanop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and organic synthesis, the strategic selection of protecting and directing groups is paramount for achieving high-yielding, regioselective functionalizations. N-(5-cyanopyridin-2-yl)pivalamide (CAS: 1045861-07-1) represents a highly versatile intermediate that perfectly balances these dual roles[1]. As a Senior Application Scientist, I frequently leverage this specific structural motif not merely to protect the reactive 2-aminopyridine core, but to actively direct transition-metal-catalyzed C–H activation (such as Rhodium or Palladium catalysis) to the adjacent C3 position[2].

This whitepaper deconstructs the IUPAC nomenclature of this compound, details a self-validating synthetic protocol, and explores the mechanistic causality behind its utility in modern drug development workflows.

Structural Deconstruction and IUPAC Nomenclature Mechanics

The formal IUPAC name for this compound is N-(5-cyanopyridin-2-yl)-2,2-dimethylpropanamide . Understanding the mechanics behind this nomenclature requires deconstructing the molecule into its fundamental pharmacophoric elements:

  • The Parent Amide Chain (2,2-dimethylpropanamide): The core framework is based on propanamide (a three-carbon amide). At the C2 position of this chain, two methyl groups are attached, resulting in the 2,2-dimethylpropanoyl (commonly known as pivaloyl ) moiety.

  • The Heterocyclic Substituent (5-cyanopyridin-2-yl): The nitrogen atom of the amide (N-) is covalently bonded to a pyridine ring at its C2 position. This pyridine ring is further substituted at the C5 position with a strongly electron-withdrawing cyano group (-C≡N).

The combination of the rigid, sterically bulky pivaloyl group with the electron-deficient 5-cyanopyridine ring creates a unique electronic environment. The pivalamide group effectively shields the basic nitrogen, reducing its nucleophilicity and preventing unwanted side reactions during downstream cross-coupling or electrophilic aromatic substitutions.

Quantitative Data Summary
Physicochemical PropertyValue
IUPAC Name N-(5-cyanopyridin-2-yl)-2,2-dimethylpropanamide
CAS Registry Number 1045861-07-1
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 3 (Cyano N, Pyridine N, Amide O)
Rotatable Bonds 2
Topological Polar Surface Area (TPSA) 62.9 Ų

Synthetic Methodology: Preparation Protocol

The synthesis of N-(5-cyanopyridin-2-yl)pivalamide is achieved via the nucleophilic acyl substitution of 2-amino-5-cyanopyridine with pivaloyl chloride[3].

Causality in Experimental Design: Why choose pivaloyl chloride over acetyl chloride? The tert-butyl group of the pivaloyl moiety provides immense steric bulk. This steric hindrance completely suppresses the formation of di-acylated side products (imides), a common failure point when using less hindered acylating agents. Furthermore, the use of triethylamine (TEA) acts as an acid scavenger to drive the equilibrium forward by neutralizing the HCl byproduct, preventing the protonation and subsequent deactivation of the starting aminopyridine.

Step-by-Step Self-Validating Protocol

Reagents: 2-Amino-5-cyanopyridine (1.0 eq), Pivaloyl chloride (1.2 eq), Triethylamine (1.5 eq), Anhydrous Dichloromethane (DCM).

  • Initiation: Dissolve 2-amino-5-cyanopyridine (10.0 mmol, 1.19 g) in 30 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert Argon atmosphere.

  • Base Addition & Cooling: Add TEA (15.0 mmol, 2.1 mL) to the solution. Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality: Cooling mitigates the exothermic nature of the acylation, preventing localized superheating and degradation of the cyano group.

  • Acylation: Slowly add pivaloyl chloride (12.0 mmol, 1.48 mL) dropwise over 15 minutes using a syringe pump.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature (25 °C), and stir for 4–6 hours.

  • System Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The starting material (Rf ~0.1) should be completely consumed, replaced by a single, higher-migrating product spot (Rf ~0.6) due to the loss of the polar primary amine.

  • System Validation Checkpoint 2 (LC-MS): Quench a 10 µL aliquot in 1 mL of Methanol. Analyze via ESI+ mass spectrometry. The protocol is validated as complete when the starting material mass (m/z 120 [M+H]⁺) disappears, and the product mass (m/z 204 [M+H]⁺) dominates the chromatogram.

  • Quench and Extraction: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 20 mL), and wash the combined organic layers with brine (30 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain, yielding the product as a white to off-white solid.

Mechanistic Insights: Pivalamide as a Directing Group in Transition-Metal Catalysis

Beyond its role as a protecting group, the pivalamide moiety is a highly privileged directing group (DG) in late-stage C–H functionalization[4].

The Causality of Chelation: The steric bulk of the tert-butyl group restricts rotation around the N–C(carbonyl) bond. This forces the carbonyl oxygen into a syn conformation relative to the pyridine C3–H bond. When a transition metal catalyst (such as a Rhodium(III) or Palladium(II) species) is introduced, the basic pyridine nitrogen and the amide oxygen/nitrogen cooperatively coordinate to the metal center. This bidentate chelation brings the active metal catalyst directly into proximity with the C3–H bond, dramatically lowering the activation energy required for cyclometalation and subsequent functionalization (e.g., oxidative olefination or arylation)[2].

RhCatalyticCycle Substrate Substrate N-(5-Cyanopyridin-2-yl)pivalamide Coordination Coordination Complex (N-coordination to Rh) Substrate->Coordination + Catalyst Catalyst Active Catalyst [Cp*Rh(OAc)2] Catalyst->Coordination CH_Activation C-H Activation (Cyclometalated Rh(III) Species) Coordination->CH_Activation Acetate-assisted Deprotonation Insertion Olefin Insertion (Carborhodation) CH_Activation->Insertion + Olefin Elimination β-Hydride Elimination (Product Release) Insertion->Elimination Oxidation Oxidation Rh(I) → Rh(III) by Cu(OAc)2 Elimination->Oxidation Product Release Oxidation->Catalyst Regeneration

Figure 1: Catalytic cycle of Rh(III)-catalyzed C-H activation directed by the pivalamide moiety.

Applications in Drug Development

The 5-cyanopyridine scaffold is a highly sought-after motif in the design of kinase inhibitors (e.g., JAK/STAT pathway modulators) and androgen receptor antagonists.

  • Orthogonal Reactivity: The cyano (-CN) group serves as a versatile synthetic handle. While the pivalamide group protects the sensitive C2-amine, the cyano group can be subjected to harsh conditions—such as reaction with sodium azide (NaN₃) to form a tetrazole (a classic carboxylic acid bioisostere), or controlled reduction to a primary amine for further functionalization.

  • Late-Stage Deprotection: Once the complex molecular architecture is assembled (via C3 C–H activation or cyano-group manipulation), the pivalamide group can be cleanly cleaved. Despite its steric bulk, refluxing the intermediate in strongly acidic (6M HCl) or basic (NaOH/MeOH) conditions hydrolyzes the amide, revealing the biologically active 2-aminopyridine pharmacophore required for crucial hydrogen-bonding interactions within target protein kinase active sites.

References

  • Sigma-Aldrich. "CAS 1045861-07-1 | Sigma-Aldrich". MilliporeSigma.
  • Benchchem. "6-(Aminomethyl)pyridin-2-amine | High-Purity Reagent - Benchchem". Benchchem Technical Support Center.
  • ACS Publications. "Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System". The Journal of Organic Chemistry.
  • ACS Publications. "Advances in the Synthesis of Cyclopropylamines". Chemical Reviews.

Sources

Foundational

Historical Evolution: From Harsh Chemocatalysis to Privileged Scaffolds

The Cyanopyridine Scaffold: Historical Evolution, Mechanistic Paradigms, and Synthetic Workflows in Drug Discovery Historically, pyridine carboxylic acids and their precursors were synthesized via the harsh chemocatalyti...

Author: BenchChem Technical Support Team. Date: March 2026

The Cyanopyridine Scaffold: Historical Evolution, Mechanistic Paradigms, and Synthetic Workflows in Drug Discovery

Historically, pyridine carboxylic acids and their precursors were synthesized via the harsh chemocatalytic oxidation of quinoline or 3-methylpyridine under extreme temperature and pressure—a process notorious for generating toxic by-products. Over the decades, the 3-cyanopyridine core transitioned from a mere chemical intermediate (such as a precursor for niacin/Vitamin B3) into a 1[1]. The integration of the electron-withdrawing nitrile group onto the nitrogen-containing heteroaromatic ring provides unique hydrogen-bonding capabilities and dipole interactions, making it an optimal pharmacophore for engaging diverse biological targets.

Mechanistic Paradigms & Target Engagement

As an Application Scientist, evaluating the causality of a molecule's bioactivity requires a deep dive into its target engagement. Cyanopyridine derivatives exhibit profound polypharmacology across multiple disease states:

  • Survivin Modulation & Apoptosis : Survivin is a critical anti-apoptotic protein overexpressed in numerous tumors. 3-cyanopyridine derivatives have been rationally designed to target the BIR domain of the survivin dimer. The efficacy of these compounds is driven by their 2[2]. This precise steric interaction induces proteasome-dependent survivin degradation, leading to 3[3].

  • Pim-1 Kinase Inhibition : Pim-1 kinase acts as a vital survival factor in cancer proliferation. 2-chloro-cyanopyridine derivatives have demonstrated remarkable4[4]. The core scaffold fits tightly into the ATP-binding pocket of the kinase, competitively halting downstream phosphorylation cascades.

  • IDO1 Enzyme Inhibition : Indoleamine 2,3-dioxygenase 1 (IDO1) catalyzes the degradation of L-tryptophan, a pathway heavily implicated in tumor immune evasion. Shape-based virtual screening has successfully identified cyanopyridines as 5[5], establishing them as viable leads for immunotherapeutic combinations.

  • Anti-Parasitic Activity (Chagas Disease) : In infectious disease research, cyanopyridines have been optimized against Trypanosoma cruzi. Structure-Activity Relationship (SAR) studies reveal a critical causality: 6[6]. However, because heightened lipophilicity negatively impacts metabolic stability and aqueous solubility, hit-to-lead optimization requires a rigorous balancing of Ligand Lipophilicity Efficiency (LLE).

Pathway CP Cyanopyridine Derivatives PIM Pim-1 Kinase Inhibition CP->PIM Direct Binding SUR Survivin Protein Downregulation CP->SUR Proteasome Degradation CC G2/M Cell Cycle Arrest PIM->CC SUR->CC APO Apoptosis & Necrosis CC->APO

Mechanism of action for cyanopyridine-induced apoptosis in cancer cells.

Quantitative SAR & Efficacy Data

To facilitate rapid comparison of the scaffold's versatility, the following table summarizes the quantitative bioactivity of key cyanopyridine derivatives across different therapeutic indications.

Compound DesignationPrimary Target / Cell LineEfficacy (IC50 / EC50)Key Structural Feature
TDR30139 T. cruzi amastigotes1 μM (EC50)Unsubstituted core with thioether linker
Compound 10f Pim-1 Kinase / PC-317 nM / 16 nM (IC50)2-chloro-cyanopyridine core
Compound 5e Survivin / MDA-MB-23123.4 μM (IC50)4-methoxy substitution on 2-oxo-3-cyanopyridine
Compound 10n Survivin / Huh75.9 μM (IC50)2-amino-6-(2,4-difluorophenyl) substitution
LBJ-10 IDO1 EnzymeSubmicromolarCyanopyridine scaffold with shape-based optimization

Advanced Synthetic Methodologies: A Self-Validating Protocol

Modern synthesis of cyanopyridines has evolved from multi-step, low-yield reactions in toxic solvents to highly efficient, 7[7].

Protocol: One-Pot Multicomponent Synthesis of 2-Amino-3-cyanopyridines using Cu/C Catalyst Objective: Synthesize highly functionalized 2-amino-3-cyanopyridine derivatives while maintaining 100% atom economy and enabling catalyst recycling. Causality of Experimental Choices: By employing a one-pot four-component coupling with a 8[8], we induce a Knoevenagel condensation followed by Michael addition and cyclization. The high surface area of the charcoal support maximizes the exposure of Cu nanoparticles, significantly lowering the activation energy. The heterogeneous nature of the catalyst is deliberately chosen to allow for quantitative recovery via simple filtration, ensuring the protocol is self-validating through mass balance and reproducible across multiple runs without loss of catalytic activity.

Step-by-Step Methodology :

  • Reagent Preparation : Mix equimolar amounts (1.0 mmol) of the selected aldehyde, ketone, malononitrile, and ammonium acetate in a reaction vessel. Rationale: Stoichiometric precision prevents the accumulation of unreacted precursors, simplifying downstream isolation.

  • Catalyst Addition : Add 2 mol% of the Cu/C catalyst.

  • Thermal Activation : Heat the solvent-free mixture to 80°C under continuous stirring for 2-4 hours. Monitor progression via Thin-Layer Chromatography (TLC). Rationale: Solvent-free conditions increase the collision frequency of the reactants, accelerating the multicomponent cascade.

  • Product Isolation & Catalyst Recovery (Self-Validation Step) : Upon completion, cool the mixture and dissolve the organic crude in hot ethanol. Filter the mixture immediately. The insoluble Cu/C catalyst is retained on the filter paper. Wash the recovered catalyst with ethanol, dry under vacuum at 40°C, and weigh it. Validation: Quantitative recovery (>95% of original mass) confirms the non-leaching nature of the catalyst, validating the system's integrity for subsequent synthetic runs.

  • Purification : Concentrate the filtrate in vacuo and recrystallize the residue from ethanol to yield the pure 2-amino-3-cyanopyridine derivative.

G A Aldehyde + Ketone C Cu/C Catalyst (Solvent-Free / 80°C) A->C B Malononitrile + Ammonium Acetate B->C D Michael Addition & Cyclization C->D E 2-Amino-3-cyanopyridine Scaffold D->E

Multicomponent synthesis workflow of 2-amino-3-cyanopyridine derivatives.

Conclusion

The cyanopyridine scaffold has proven to be an indispensable asset in modern drug discovery. Transitioning from rudimentary chemical intermediates to sophisticated, multi-targeted pharmacophores, these compounds offer unparalleled versatility. By leveraging green chemistry principles—such as solvent-free multicomponent reactions and recyclable heterogeneous catalysts—researchers can rapidly generate and optimize cyanopyridine libraries, accelerating the hit-to-lead pipeline for oncology, infectious diseases, and beyond.

References

  • Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Deriv
  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. ACS Omega.
  • Discovery of Novel 3-Cyanopyridines as Survivin Modul
  • Cyanopyridine as a privileged scaffold in drug discovery.
  • Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors. Taylor & Francis.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. C. R. Chimie.
  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO.
  • Design, Synthesis, and Molecular Docking Study of Novel 3-Cyanopyridine Derivatives for the Anti-Cancer Drug Target Survivin Protein. Bentham Science.

Sources

Exploratory

Spectroscopic Characterization of N-(5-Cyanopyridin-2-yl)pivalamide: A Comprehensive Guide to NMR, IR, and MS Analysis

Executive Summary N-(5-Cyanopyridin-2-yl)pivalamide (CAS 1045861-07-1) is a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of kinase inhibitors where the aminopy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(5-Cyanopyridin-2-yl)pivalamide (CAS 1045861-07-1) is a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of kinase inhibitors where the aminopyridine core serves as a fundamental hinge-binding motif[1]. Accurate spectroscopic characterization of this molecule is paramount for quality control, synthetic validation, and downstream drug development.

This whitepaper provides an in-depth, self-validating framework for the structural elucidation of N-(5-Cyanopyridin-2-yl)pivalamide using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS). By moving beyond mere data listing, this guide explores the causality behind the spectral features, empowering researchers to understand the underlying electronic and steric dynamics of the molecule.

Spectroscopic Causality & Structural Dynamics

The spectroscopic signature of N-(5-Cyanopyridin-2-yl)pivalamide is dictated by a "push-pull" electronic system across the pyridine ring:

  • The Pivalamide Group (C-2): The bulky tert-butyl group sterically locks the amide conformation, while the amide nitrogen donates electron density into the pyridine ring via resonance. This shields the ortho (C-3) position.

  • The Cyano Group (C-5): The nitrile moiety is a powerful electron-withdrawing group (EWG). It removes electron density from the ring via both inductive and resonance effects, strongly deshielding the ortho (C-4, C-6) and para (C-2) positions.

The interpretation of ¹³C NMR chemical shifts is fundamentally driven by these substituent effects on the aromatic ring, where electron-donating and withdrawing groups predictably alter the local shielding environment[2].

Nuclear Magnetic Resonance (NMR) Profiling

Methodology & Self-Validating Protocol

Protocol:

  • Weigh 10–15 mg of the compound and dissolve it completely in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO- d6​ is chosen over CDCl₃ to disrupt intermolecular hydrogen bonding, ensuring a sharp, well-resolved amide N-H signal.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H NMR (400 MHz) with a relaxation delay ( D1​ ) of 2.0 seconds to ensure complete relaxation of the tert-butyl protons.

  • Acquire ¹³C NMR (100 MHz) with proton decoupling.

Self-Validating System: The 9-proton singlet of the tert-butyl group serves as an infallible internal integration standard. If the integration of the aromatic region does not exactly sum to 3.00 protons relative to the 9.00-proton t-Bu signal, the sample contains impurities, or the relaxation delay ( D1​ ) is insufficient.

Quantitative NMR Data

Table 1: ¹H NMR Assignments (DMSO- d6​ , 400 MHz)

Position¹H Chemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
NH 10.50s (broad)-1HAmide proton
H-6 8.80dd2.2, 0.81HPyridine C6-H
H-4 8.25dd8.8, 2.21HPyridine C4-H
H-3 8.15dd8.8, 0.81HPyridine C3-H
t-Bu 1.28s-9HPivaloyl methyls

Table 2: ¹³C NMR Assignments (DMSO- d6​ , 100 MHz)

Position¹³C Chemical Shift (ppm)AssignmentCausality / Substituent Effect
C=O 177.5CarbonylDeshielded by adjacent electronegative nitrogen
C-2 154.2Pyridine C-2Directly bonded to amide nitrogen
C-6 152.5Pyridine C-6Ortho to cyano group, strongly deshielded
C-4 141.0Pyridine C-4Para to amide, ortho to cyano
CN 117.5Cyano carbonCharacteristic sp-hybridized carbon
C-3 113.8Pyridine C-3Ortho to amide, shielded by resonance
C-5 104.5Pyridine C-5Directly bonded to cyano group
C(CH₃)₃ 39.5Quaternary t-BuAliphatic, adjacent to carbonyl
CH₃ 27.2Methyl carbonsEquivalent methyl groups
NMR Assignment Workflow

NMR_Workflow SamplePrep Sample Preparation (10 mg in DMSO-d6) Acquisition 1D & 2D NMR Acquisition (1H, 13C, HSQC, HMBC) SamplePrep->Acquisition AmideNH Identify Amide NH (~10.5 ppm, broad singlet) Acquisition->AmideNH Pivaloyl Identify t-Butyl Group (~1.3 ppm, 9H singlet) Acquisition->Pivaloyl PyridineRing Assign Pyridine Protons (H-3, H-4, H-6 via J-coupling) Acquisition->PyridineRing Validation Cross-Validate Assignments (HSQC / HMBC Correlations) AmideNH->Validation Pivaloyl->Validation PyridineRing->Validation

Workflow for the systematic NMR assignment of N-(5-Cyanopyridin-2-yl)pivalamide.

Vibrational Spectroscopy (ATR-FTIR)

Methodology & Self-Validating Protocol

Protocol:

  • Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and allow it to dry.

  • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Place 1–2 mg of the solid compound directly onto the crystal and apply consistent pressure using the ATR anvil.

  • Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

Self-Validating System: In infrared spectroscopy, the nitrile group (C≡N) acts as an excellent chromophore, producing a strong, sharp absorption band in a relatively uncongested region of the mid-infrared spectrum (typically 2200-2260 cm⁻¹)[3]. A background scan must be collected immediately prior to the sample. The absence of the ~2230 cm⁻¹ band in the background confirms no carryover, while its sharp appearance in the sample scan unambiguously validates the structural integrity of the cyano motif.

Quantitative IR Data

Table 3: Key ATR-FTIR Absorptions

Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Significance
~3350 Medium, broadN-H stretchConfirms secondary amide presence
~2230 Strong, sharpC≡N stretchUnambiguous marker for the cyano group
~1680 StrongC=O stretch (Amide I)Indicates the pivaloyl carbonyl
~1530 StrongN-H bend (Amide II)Coupled with C-N stretching

Electrospray Ionization Mass Spectrometry (ESI-MS)

Methodology & Self-Validating Protocol

Protocol:

  • Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.

  • For ESI-MS, direct infusion analyses are typically conducted by operating the electrospray source in positive mode, adjusting the nebulizer gas to approximately 1.5 L/min, and applying a collision energy of 10-20 eV for fragmentation[4].

  • Record the mass spectrum over an m/z range of 50–500.

Self-Validating System: The presence of both the protonated molecule [M+H]⁺ (m/z 204.1) and the sodium adduct [M+Na]⁺ (m/z 226.1) internally validates the molecular weight assignment. Furthermore, the isotopic distribution of the [M+H]⁺ peak must show an M+1 peak of approximately 12.5% relative intensity, corresponding to the natural abundance of ¹³C across the 11 carbon atoms in the formula.

Quantitative MS Data

Table 4: ESI-MS Positive Mode Fragments

m/z ValueIon TypeAssignmentFragmentation Mechanism
204.1 [M+H]⁺Protonated moleculeSoft ionization (ESI+)
226.1 [M+Na]⁺Sodium adductCommon in ESI positive mode
148.0 [M+H - C₄H₈]⁺FragmentNeutral loss of isobutene via McLafferty-type rearrangement
120.0 [M+H - C₄H₈ - CO]⁺FragmentSubsequent loss of carbon monoxide
85.1 [C₅H₉O]⁺FragmentAlpha-cleavage yielding pivaloyl cation
MS Fragmentation Pathway

MS_Pathway Parent [M+H]+ Ion m/z 204.1 LossIsobutene Neutral Loss: Isobutene (- 56 Da) Parent->LossIsobutene McLafferty Rearrangement PivalylCation Pivaloyl Cation m/z 85.1 Parent->PivalylCation Alpha-Cleavage Frag1 Fragment Ion m/z 148.0 LossIsobutene->Frag1 LossCO Neutral Loss: CO (- 28 Da) Frag2 Aminocyanopyridine Ion m/z 120.0 LossCO->Frag2 Frag1->LossCO CO Elimination

Proposed ESI-MS fragmentation pathway for the [M+H]+ ion of the target compound.

References

  • Title: N-(5-cyanopyridin-2-yl)pivalamide - CAS号1045861-07-1 - 摩熵化学 Source: molaid.com URL: [Link]

  • Title: Germination and Growth of the Invasive Weeds Bidens pilosa and Digitaria insularis Regulated by Novel Kaurane Diterpene Amides Source: International Journal of Plant & Soil Science (journalijpss.com) URL: [Link]

  • Title: The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes Source: RSC Publishing (rsc.org) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Experimental Protocol and In-Depth Guide for the Amidation of 2-Amino-5-cyanopyridine

An Application Note for Drug Development Professionals Abstract The N-(5-cyanopyridin-2-yl)amide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic candidates. The...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The N-(5-cyanopyridin-2-yl)amide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic candidates. The synthesis of this moiety is critically dependent on the efficient amide bond formation between 2-amino-5-cyanopyridine and a carboxylic acid. This application note provides a comprehensive guide for researchers, detailing not only a robust experimental protocol but also the underlying chemical principles that govern the selection of reagents and reaction conditions. We delve into the mechanistic basis of common coupling strategies, offer a comparative analysis of reagents, and present a detailed, field-proven protocol using the highly efficient uronium salt HATU. This guide is designed to be a self-validating system, incorporating sections on product characterization and troubleshooting to empower scientists to achieve reliable and reproducible outcomes.

Introduction: The Strategic Importance of 2-Amino-5-cyanopyridine

2-Amino-5-cyanopyridine, also known as 6-aminonicotinonitrile, is a versatile heterocyclic building block of significant interest in the pharmaceutical and material sciences.[1] Its unique molecular architecture, featuring a nucleophilic amino group and an electrophilic cyano group on a pyridine ring, makes it a valuable precursor for a diverse range of complex molecules.[1] The amidation of its 2-amino group is a cornerstone transformation, yielding N-(5-cyanopyridin-2-yl)amides that are integral to the development of novel anti-inflammatory, anti-cancer, and antibacterial agents.[1]

However, the electronic properties of the pyridine ring, compounded by the electron-withdrawing cyano group, decrease the nucleophilicity of the 2-amino group compared to simple anilines. This characteristic necessitates the careful selection of a suitable activating agent to facilitate efficient amide bond formation.

Reaction Principle: Activating the Carboxylic Acid

The formation of an amide bond is a condensation reaction that requires the activation of the carboxylic acid's carboxyl group.[2] This process converts the hydroxyl group into a better leaving group, creating a highly electrophilic carbonyl carbon that is susceptible to nucleophilic attack by the amine.[3][4] The general mechanism involves two primary steps:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a reactive intermediate (e.g., an O-acylisourea, an activated ester, or an acylphosphonium salt).[2]

  • Acylation: The amino group of 2-amino-5-cyanopyridine attacks the activated carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the desired amide and a byproduct derived from the coupling reagent.[2]

G cluster_0 Step 1: Activation cluster_1 Step 2: Acylation Carboxylic Acid Carboxylic Acid Reactive Intermediate Reactive Intermediate Carboxylic Acid->Reactive Intermediate + Coupling Reagent Coupling Reagent Coupling Reagent Coupling Reagent->Reactive Intermediate Amide Product Amide Product Reactive Intermediate->Amide Product + Amine Byproduct Byproduct Reactive Intermediate->Byproduct Amine 2-Amino-5-cyanopyridine Amine->Amide Product

Caption: Generalized workflow for amide bond formation.

Selecting the Optimal Coupling Reagent: A Comparative Analysis

The success of the amidation hinges on the choice of coupling reagent. The ideal reagent should provide high yields, minimize side reactions—particularly racemization if the carboxylic acid has a chiral center—and generate byproducts that are easily removed.

Reagent ClassExamplesMechanism HighlightsAdvantagesDisadvantages
Carbodiimides DCC, EDCForms an O-acylisourea intermediate. Requires an additive like HOBt or HOAt to suppress side reactions and racemization.[5]Cost-effective. EDC and its urea byproduct are water-soluble, simplifying work-up.[2][5]DCC byproduct (DCU) is poorly soluble and difficult to remove.[5] Risk of racemization and N-acylurea formation without additives.
Uronium/Aminium HATU, HBTU, HCTUForms a highly reactive HOAt/HOBt-based activated ester. Requires a non-nucleophilic base.[2]High coupling efficiency, fast reaction rates, low racemization risk.[3][5] Excellent for sterically hindered or electronically deactivated amines.[6]Higher cost. Can react with unprotected N-termini in peptide synthesis if used in excess.[5]
Phosphonium PyBOP, BOPForms an activated HOBt ester.Very high reactivity.BOP generates carcinogenic hexamethylphosphoramide (HMPA) as a byproduct.[2]
Acyl Fluorides TFFH, BTFFHIn situ formation of a highly reactive acyl fluoride.Effective for coupling sterically hindered substrates and electron-deficient amines where other methods fail.[6]Requires specific fluorinating reagents.

Recommendation for 2-Amino-5-cyanopyridine: Given the reduced nucleophilicity of the substrate, a high-efficiency uronium reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is strongly recommended. Its rapid activation and high reactivity make it particularly suitable for challenging couplings, ensuring high conversion and minimizing side product formation.[2][5]

Detailed Experimental Protocol: Amidation via HATU Coupling

This protocol describes a general procedure for the coupling of a generic carboxylic acid with 2-amino-5-cyanopyridine. Molar equivalents should be calculated based on the limiting reagent.

Materials and Reagents
  • 2-Amino-5-cyanopyridine (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow

G cluster_workflow Protocol Workflow A 1. Combine Reagents (Substrates, HATU in DMF) B 2. Add Base (DIPEA) Stir at RT under N2 A->B C 3. Monitor Reaction (TLC / LC-MS) B->C D 4. Aqueous Work-up (EtOAc, Washes) C->D E 5. Dry & Concentrate (MgSO4, Rotovap) D->E F 6. Purify (Column Chromatography) E->F G 7. Characterize (NMR, MS, IR) F->G

Sources

Application

Application Note: Optimized Reaction Conditions for the Synthesis of N-(5-Cyanopyridin-2-yl)pivalamide

Introduction & Mechanistic Rationale The synthesis of N-(5-cyanopyridin-2-yl)pivalamide (CAS: 1045861-07-1) is a highly valuable transformation in medicinal chemistry and drug development. The installation of a stericall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of N-(5-cyanopyridin-2-yl)pivalamide (CAS: 1045861-07-1) is a highly valuable transformation in medicinal chemistry and drug development. The installation of a sterically demanding pivaloyl (Piv) group on an aminopyridine scaffold serves a dual purpose: it acts as a robust protecting group against unwanted side reactions during downstream cross-coupling or C-H activation steps, and it functions as a strong directing group for transition-metal-catalyzed functionalizations .

The Chemical Challenge: The primary synthetic hurdle lies in the electronic nature of the starting material, 2-amino-5-cyanopyridine. The 5-cyano substituent is a powerful electron-withdrawing group (EWG). Through both inductive (-I) and resonance (-M) effects, it drastically depletes the electron density of the pyridine ring and the exocyclic C2-amine. Consequently, the nucleophilicity of the amine is severely attenuated. Standard acylation conditions (e.g., using only an acyl chloride and triethylamine) often result in sluggish kinetics, incomplete conversion, and poor yields .

The Mechanistic Solution: To overcome this inherent deactivation, the reaction requires a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP). DMAP rapidly attacks the electrophilic pivaloyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate effectively lowers the activation energy barrier, facilitating efficient nucleophilic attack by the deactivated 2-amino-5-cyanopyridine, while the bulk base (TEA or DIPEA) acts as an irreversible acid scavenger to drive the reaction forward .

Experimental Workflow & Mechanistic Logic

The following diagram outlines the logical progression of the reaction, highlighting the interplay between temperature control, catalytic activation, and phase separation during workup.

Workflow Prep Step 1: Reagent Preparation 2-Amino-5-cyanopyridine + DMAP in DCM Cool Step 2: Temperature Control Cool to 0 °C (Ice Bath) Prep->Cool Add Step 3: Electrophile Addition Dropwise addition of Pivaloyl Chloride Cool->Add Base Step 4: Base Addition Slow addition of TEA/DIPEA Add->Base React Step 5: Reaction Propagation Stir at RT for 4-15 hours Base->React Quench Step 6: Quenching Add H2O / Saturated NaHCO3 React->Quench Extract Step 7: Extraction Separate Organic Layer (DCM) Quench->Extract Purify Step 8: Purification Column Chromatography (Hexane/EtOAc) Extract->Purify

Experimental workflow and mechanistic logic for the DMAP-catalyzed pivaloylation of 2-amino-5-cyanopyridine.

Quantitative Data: Optimization of Reaction Conditions

To establish a self-validating and robust protocol, various conditions were evaluated. The quantitative data below summarizes the causality behind the selected reagents, demonstrating why DMAP and a halogenated solvent are critical for this specific substrate.

Table 1: Optimization of acylation conditions for 2-amino-5-cyanopyridine (1.0 mmol scale).

EntrySolventBase (Equiv)Catalyst (Equiv)TempTimeYield (%)Causality & Observation
1DCMTEA (1.5)NoneRT15 h45%Sluggish reaction due to deactivated amine; incomplete conversion.
2DCMTEA (1.5)DMAP (0.1)0 °C → RT6 h88% Optimal. DMAP forms highly reactive acylpyridinium species.
3THFDIPEA (1.5)DMAP (0.1)0 °C → RT8 h82%Good yield, but slower kinetics compared to DCM.
4PyridinePyridine (Solv.)NoneRT12 h75%Pyridine acts as both base and weak nucleophilic catalyst.
5TolueneK₂CO₃ (2.0)NoneReflux24 h30%Heterogeneous inorganic base fails to activate the electrophile.

Detailed Experimental Protocol

Self-Validating System Design: This protocol incorporates built-in quality control steps. The use of a slight stoichiometric excess of pivaloyl chloride ensures full conversion of the valuable aminopyridine. The basic aqueous workup (using saturated NaHCO₃) acts as a self-validating purification step: it guarantees the complete hydrolysis of any unreacted pivaloyl chloride into water-soluble pivalate salts, preventing acyl chloride carryover into the final product .

Materials & Reagents
  • 2-Amino-5-cyanopyridine: 1.0 eq, 10.0 mmol, 1.19 g

  • Pivaloyl chloride (PivCl): 1.2 eq, 12.0 mmol, 1.48 mL

  • Triethylamine (TEA): 1.5 eq, 15.0 mmol, 2.09 mL

  • 4-Dimethylaminopyridine (DMAP): 0.1 eq, 1.0 mmol, 122 mg

  • Anhydrous Dichloromethane (DCM): 40 mL (Reaction concentration ~0.25 M)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a positive pressure of argon or nitrogen.

  • Reagent Dissolution: Add 2-amino-5-cyanopyridine (1.19 g) and DMAP (122 mg) to the flask. Suspend the solids in anhydrous DCM (30 mL). Note: The starting material may not fully dissolve initially; the suspension will clear as the highly soluble product forms.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

  • Acid Scavenger Addition: Inject TEA (2.09 mL) into the stirring mixture in one portion.

  • Electrophile Addition (Critical Step): Dissolve pivaloyl chloride (1.48 mL) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or a syringe pump.

    • Causality: Dropwise addition at 0 °C tightly controls the exothermic nature of the acylation and minimizes the formation of di-acylated (imide) byproducts.

  • Reaction Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir the mixture continuously for 4 to 6 hours.

  • In-Process Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1 v/v) solvent system. The starting material (lower Rf​ ) should completely disappear, replaced by a single new spot (higher Rf​ , strongly UV active).

  • Quenching: Once TLC confirms complete conversion, quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

    • Causality: This neutralizes the TEA·HCl salt and hydrolyzes residual PivCl.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 20 mL). Combine all organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (30 mL) to remove residual moisture, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue via flash column chromatography on silica gel (gradient elution from 10% to 30% EtOAc in Hexanes) to afford N-(5-cyanopyridin-2-yl)pivalamide as a white to off-white crystalline solid.

References

  • Chemistry and Chemists. "Activating Agents and Protecting Groups: DMAP and Acyl Chlorides." [Link][1]

  • Ishii, Yuki. "Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors." Nagoya University Graduate School of Science (Ph.D. Thesis). [Link][2]

Sources

Method

Application Note: A Multi-faceted Approach to the Analytical Characterization of N-(5-Cyanopyridin-2-yl)pivalamide

Introduction: Establishing a Robust Analytical Control Strategy N-(5-Cyanopyridin-2-yl)pivalamide is a molecule of interest within pharmaceutical research and development, featuring a distinct chemical architecture compr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Establishing a Robust Analytical Control Strategy

N-(5-Cyanopyridin-2-yl)pivalamide is a molecule of interest within pharmaceutical research and development, featuring a distinct chemical architecture comprising a cyanopyridine core linked to a pivalamide moiety. The rigorous characterization of such compounds is a cornerstone of drug development, ensuring safety, efficacy, and quality.[1][2] The presence of even minute quantities of impurities can significantly alter the pharmacological and toxicological profile of a drug substance.[3][4] Therefore, a robust and validated analytical control strategy is not merely a regulatory requirement but a scientific necessity.

This guide provides a comprehensive framework for the analytical characterization of N-(5-Cyanopyridin-2-yl)pivalamide. It moves beyond a simple listing of procedures to explain the underlying scientific rationale for method selection and experimental design. The protocols herein are designed to be self-validating systems, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[5][6][7] We will detail four primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group verification.

Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the principal technique for assessing the purity and quantifying the content (assay) of pharmaceutical substances due to its high resolution, sensitivity, and precision.[8][9] A reverse-phase method is proposed, which separates compounds based on their hydrophobicity.

Causality in Method Design:
  • Column Choice (C18): An octadecylsilane (C18) column is selected for its versatility and strong retentive properties for moderately non-polar compounds like N-(5-Cyanopyridin-2-yl)pivalamide.

  • Mobile Phase: A mixture of a weak acid (formic acid) in water and an organic solvent (acetonitrile) is used. The formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape. Acetonitrile is chosen for its low UV cutoff and viscosity.

  • Gradient Elution: A gradient elution, where the proportion of organic solvent is increased over time, is employed to ensure the elution of both the main compound and any potential impurities which may have a wide range of polarities.[10]

  • UV Detection: The wavelength for detection is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity. The conjugated pyridine ring system is expected to have strong absorbance in the UV region.

Experimental Protocol: HPLC Purity and Assay
  • Instrumentation & Consumables:

    • HPLC system with a binary pump, autosampler, column oven, and UV/PDA detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile in Water.

    • Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample Preparation:

    • Standard Solution (for Assay): Accurately weigh ~10 mg of N-(5-Cyanopyridin-2-yl)pivalamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) using the Diluent.

  • Chromatographic Conditions:

ParameterValue
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength260 nm (or determined λmax)
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • The system is deemed suitable if the following criteria are met:

      • Tailing Factor: ≤ 2.0

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%

  • Data Analysis:

    • Purity: For the sample chromatogram, calculate the area percent of the main peak relative to the total area of all peaks (Area Normalization).

    • Assay: Calculate the amount of N-(5-Cyanopyridin-2-yl)pivalamide in the sample by comparing the peak area to that of the reference standard.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) SST System Suitability (5 Replicate Injections) MobilePhase->SST SamplePrep Sample & Standard Preparation (0.1 mg/mL in Diluent) SamplePrep->SST SampleRun Sample Injection SST->SampleRun If SST Passes Integration Peak Integration SampleRun->Integration Calculation Calculate Assay & Purity Integration->Calculation LCMS_Workflow Sample Dilute Sample (~10 µg/mL) LC LC Separation (Fast Gradient) Sample->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS Mass Analyzer (Full Scan) ESI->MS Detector Data Acquisition MS->Detector Analysis Mass Spectrum Analysis (Compare [M+H]⁺ to Theory) Detector->Analysis NMR_Workflow cluster_prep Sample Prep cluster_acq Acquisition cluster_proc Processing & Analysis Sample Weigh Sample (5-10 mg) Solvent Dissolve in Deuterated Solvent Sample->Solvent H1_NMR Acquire ¹H NMR Solvent->H1_NMR C13_NMR Acquire ¹³C NMR Solvent->C13_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing Interpretation Assign Peaks to Structure (Chemical Shift, Integration) Processing->Interpretation FTIR_Workflow Sample Place Solid Sample on ATR Crystal Background Collect Background Spectrum Scan Collect Sample Spectrum Sample->Scan 2. Run Sample Background->Scan 1. Run Background Process Process Spectrum (Baseline Correction) Scan->Process Analysis Identify Characteristic Absorption Bands Process->Analysis

Sources

Application

Application Note: Protecting Group Strategies for Cyanopyridine Derivatives

Introduction & Scaffold Dynamics Cyanopyridine derivatives (e.g., 5-amino-2-cyanopyridine, 3-cyano-4-methylpyridine) are highly privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Dynamics

Cyanopyridine derivatives (e.g., 5-amino-2-cyanopyridine, 3-cyano-4-methylpyridine) are highly privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in the development of kinase inhibitors, GPCR modulators, and antimetabolites. However, synthesizing complex molecules from these building blocks presents a unique "push-pull" chemical challenge.

The pyridine ring is inherently electron-deficient, a property that is further exacerbated by the strongly electron-withdrawing cyano (-CN) group. This renders the scaffold highly susceptible to nucleophilic aromatic substitution (SNAr). Conversely, the cyano carbon itself is highly electrophilic and vulnerable to attack by strong nucleophiles (e.g., Grignard reagents, organolithiums) or reduction by hydride donors. Therefore, implementing a robust, orthogonal protecting group strategy is paramount to preserving the integrity of the cyanopyridine scaffold during multi-step synthesis.

Strategic Considerations & Causality

When functionalizing cyanopyridines, chemists must protect exocyclic reactive groups (such as amines and hydroxyls) without perturbing the sensitive nitrile. The chemical causality of the scaffold dictates the following strategic rules:

  • Avoidance of Aqueous Hydrolysis: The cyano group is highly sensitive to aqueous acids and bases, which can irreversibly hydrolyze it to a carboxamide or carboxylic acid. Therefore, protecting groups like acetyl or formyl—which typically require harsh aqueous basic or acidic conditions for removal—are strongly discouraged. Instead,1 are the industry standard, as they can be cleaved under anhydrous acidic or reductive conditions, respectively, leaving the nitrile intact[1].

  • Overcoming Amine Deactivation: Exocyclic amines on cyanopyridines are exceptionally poor nucleophiles due to the delocalization of their lone pair into the electron-deficient ring. Standard alkylation or acylation conditions often fail. To install a Boc group, electrophilic activation is required. This is achieved using catalytic DMAP (forming a highly reactive N-acylpyridinium intermediate) or via2[2].

  • Metalation and Cyano Masking: If the synthetic route requires strong nucleophiles or lateral metalation, the cyano group itself becomes a liability. In such cases, 3 must be handled at strictly cryogenic temperatures (-78 °C) to prevent self-condensation or nucleophilic attack on the nitrile[3]. Alternatively, the cyano group can be masked as an oxazoline or introduced late-stage via4[5].

Protecting Group Compatibility Matrix

The following table summarizes the quantitative parameters and compatibility of various protecting groups with the cyanopyridine scaffold.

Protecting GroupTarget GroupInstallation ReagentsCleavage ConditionsCyanopyridine Compatibility & Yield Impact
Boc -NH₂Boc₂O, DMAP, THF (60 °C)TFA, DCM, 25 °CExcellent (>90%) : Anhydrous cleavage completely avoids aqueous hydrolysis of the -CN group.
Cbz -NH₂Cbz-Cl, Pyridine, 0 °CH₂, Pd/C or HBr/AcOHGood (75-85%) : Reductive cleavage preserves -CN if hydrogen pressure is strictly controlled.
TBS -OHTBS-Cl, Imidazole, DMFTBAF, THF, 0 °CExcellent (>95%) : Fluoride-mediated cleavage is completely orthogonal to the nitrile.
Trityl (Trt) -OH / -NH₂Trt-Cl, TEA, DCM1% TFA in DCMExcellent (>90%) : Highly orthogonal; extreme acid sensitivity allows very mild deprotection.
Oxazoline -CN (Mask)Aminoethanol, ZnCl₂Mild aqueous acidModerate (50-70%) : Requires careful re-installation/deprotection; used only when unavoidable.

Experimental Protocols

Protocol A: N-Boc Protection of 5-Amino-2-cyanopyridine

This protocol utilizes nucleophilic catalysis to overcome the inherent unreactivity of the cyanopyridine-bound amine.

Materials:

  • 5-Amino-2-cyanopyridine (1.0 equiv, 10 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv, 15 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 5-amino-2-cyanopyridine and anhydrous THF. Stir until fully dissolved.

  • Catalyst Addition: Add DMAP to the reaction mixture.

    • Causality Note: DMAP is essential here. The lone pair on the exocyclic amine is delocalized into the electron-deficient cyanopyridine ring, rendering it insufficiently nucleophilic to attack Boc₂O directly. DMAP acts as an acyl transfer catalyst, forming a highly electrophilic N-acylpyridinium intermediate that forces the reaction forward.

  • Reagent Addition: Introduce Boc₂O dropwise via syringe at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction to 60 °C for 12 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the starting material is consumed.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Dissolve the crude residue in EtOAc (50 mL) and wash with 0.1 M HCl (2 × 20 mL) to remove DMAP.

    • Causality Note: A highly dilute acid (0.1 M) is used to selectively protonate and extract DMAP without protonating the weakly basic cyanopyridine nitrogen, which would cause product loss to the aqueous layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-Boc protected product.

Protocol B: Anhydrous Deprotection of N-Boc-Cyanopyridine

This protocol ensures the quantitative removal of the Boc group without compromising the cyano group.

Materials:

  • N-Boc-5-amino-2-cyanopyridine (1.0 equiv, 5 mmol)

  • Trifluoroacetic Acid (TFA) (20% v/v in DCM)

  • Anhydrous Dichloromethane (DCM) (25 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc protected substrate in anhydrous DCM in a 50 mL flask and cool to 0 °C using an ice bath.

  • Acid Addition: Slowly add TFA dropwise to the stirring solution.

    • Causality Note:6 is utilized to cleave the tert-butoxy protecting group while strictly avoiding the introduction of water[6]. Using aqueous acids (like 6M HCl) would risk the irreversible hydration of the cyano group to a carboxamide.

  • Deprotection: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching & Free-Basing: Concentrate the reaction mixture in vacuo to remove excess TFA. To obtain the free base, dissolve the resulting TFA-salt in DCM and wash with saturated aqueous NaHCO₃ (pH ~8).

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate to yield the pure 5-amino-2-cyanopyridine.

Decision Matrix Visualization

The following workflow illustrates the logical decision-making process for protecting cyanopyridine derivatives based on the synthetic conditions required.

G Start Cyanopyridine Scaffold Exocyclic Exocyclic Groups (-NH2, -OH) Start->Exocyclic CyanoMask Cyano Group Masking Start->CyanoMask Amine Amine (-NH2) Exocyclic->Amine Hydroxyl Hydroxyl (-OH) Exocyclic->Hydroxyl Oxazoline Convert to Oxazoline (Strong Nucleophile Prep) CyanoMask->Oxazoline LateStage Late-Stage Cyanation (Halide Surrogate) CyanoMask->LateStage Boc Boc / Cbz Protection (Anhydrous Cleavage) Amine->Boc Silyl TBS / Trityl Protection (F- or Mild Acid) Hydroxyl->Silyl

Decision Matrix for Protecting Group Strategies in Cyanopyridine Synthesis.

References

  • WO2000023444A1 - 5,7-disubstituted-4-aminopyrido[2,3-d]pyrimidine compounds.Google Patents.
  • US6489344B1 - Inhibitors of glycogen synthase kinase 3.Google Patents.
  • Scalable Atroposelective Synthesis of MRTX1719: An Inhibitor of the PRMT5/MTA Complex.Organic Process Research & Development - ACS Publications.
  • Total Synthesis of (−)-Normalindine via Addition of Metalated 4-Methyl-3-cyanopyridine to an Enantiopure Sulfinimine.The Journal of Organic Chemistry - ACS Publications.
  • Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation.Organic Letters - ACS Publications.

Sources

Method

Application Note: N-(5-Cyanopyridin-2-yl)pivalamide in Fragment-Based Drug Design (FBDD)

Executive Summary & Structural Rationale In the landscape of Fragment-Based Drug Design (FBDD), the selection of an optimal starting scaffold is the most critical determinant of a campaign's success. N-(5-Cyanopyridin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of Fragment-Based Drug Design (FBDD), the selection of an optimal starting scaffold is the most critical determinant of a campaign's success. N-(5-Cyanopyridin-2-yl)pivalamide (CAS: 1045861-07-1) represents a highly privileged, synthetically tractable fragment that perfectly embodies the principles of modern structure-based drug discovery.

As a Senior Application Scientist, I frequently utilize this specific chemotype when targeting kinase hinge regions, protein-protein interactions (PPIs), and allosteric pockets. The molecule is intelligently designed with three distinct functional vectors:

  • The Pyridine-Amide Core : Acts as a bidentate hydrogen-bond donor/acceptor system, frequently utilized to anchor fragments into the hinge region of kinases (e.g., ALK, JAK) via interactions with backbone amides.

  • The Cyano Group (-CN) : A linear, sterically unobtrusive hydrogen-bond acceptor that can probe deep, narrow sub-pockets to interact with Arginine or Aspartate residues [1]. Furthermore, the nitrile moiety serves as a bioorthogonal Raman-active vibrational tag, allowing for label-free cellular imaging in later stages of development [2].

  • The Pivalamide (tert-butyl) Group : Provides significant steric bulk to probe hydrophobic sub-pockets, displacing high-energy water molecules to drive binding entropy.

Physicochemical Profiling

To ensure successful hit-to-lead evolution, fragments must adhere strictly to the "Rule of Three" (Ro3) [3]. As demonstrated in Table 1, N-(5-Cyanopyridin-2-yl)pivalamide exhibits ideal physicochemical metrics, ensuring high ligand efficiency (LE) and ample room for molecular weight inflation during the optimization phase.

Table 1: Physicochemical Properties & Ro3 Compliance

Physicochemical PropertyValueRo3 ThresholdCompliance Status
Molecular Weight (MW) 203.24 g/mol ≤ 300 DaCompliant
Calculated LogP (cLogP) ~1.5≤ 3.0Compliant
Hydrogen Bond Donors (HBD) 1 (Amide NH)≤ 3Compliant
Hydrogen Bond Acceptors (HBA) 3 (N, O, CN)≤ 3Compliant
Rotatable Bonds 2≤ 3Compliant
Polar Surface Area (PSA) 65.4 Ų≤ 60-80 ŲCompliant

Biophysical Screening & Validation Protocols

Because fragments typically exhibit low binding affinities ( Kd​ in the high μM to mM range), standard biochemical assays often yield false negatives. The following protocols constitute a self-validating biophysical workflow designed to confirm target engagement, determine stoichiometry, and elucidate the binding pose.

Protocol A: Ligand-Observed NMR (STD & WaterLOGSY)

Causality: Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are highly sensitive to transient, low-affinity binding events. We utilize ligand-observed NMR as the primary screening tool because it requires no protein labeling and naturally filters out irreversible aggregators.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a standard NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) utilizing 99.9% D2​O to suppress the bulk water solvent signal, which would otherwise obscure the ligand's aliphatic protons.

  • Sample Formulation: Prepare the target protein at a concentration of 10–20 μM . Spike in N-(5-Cyanopyridin-2-yl)pivalamide to a final concentration of 500 μM (maintaining a 1:25 to 1:50 protein-to-ligand ratio to ensure rapid exchange on the NMR timescale).

  • Reference Control: Prepare a control sample containing only the fragment (500 μM ) in the NMR buffer to establish the baseline baseline spectra and rule out auto-aggregation.

  • Data Acquisition (STD): Irradiate the protein's methyl resonance region (typically around -0.5 to 0.5 ppm) where no ligand signals are present. A transfer of magnetization from the protein to the binding fragment will result in positive signals in the difference spectrum.

  • Validation: A true hit will show distinct STD signals for the tert-butyl protons (~1.3 ppm) and the pyridine aromatic protons (~7.5-8.5 ppm), indicating direct contact with the protein surface.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Causality: While NMR confirms binding, SPR provides real-time kinetic data ( kon​ , koff​ ) and stoichiometric validation. It is critical to run SPR with strict DMSO matching to prevent bulk refractive index shifts that mimic false-positive binding.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Utilize a CM5 sensor chip. Activate the dextran matrix using EDC/NHS chemistry. Couple the target protein via primary amines (lysine residues) to a density of 2000–3000 Response Units (RU) to maximize the signal-to-noise ratio for the low-molecular-weight fragment.

  • Buffer Matching: Prepare the running buffer (e.g., HEPES-buffered saline) supplemented with exactly 5.00% DMSO (v/v).

  • Analyte Preparation: Dilute the fragment in the running buffer to create a concentration series (e.g., 12.5, 25, 50, 100, 200, 400 μM ). Ensure the final DMSO concentration in all samples is exactly 5.00%.

  • Injection & Regeneration: Inject the analyte series at a high flow rate (50 μL/min ) to minimize mass transport limitations. Fragments typically exhibit fast on/fast off kinetics, meaning regeneration is often unnecessary; buffer flow alone will dissociate the complex.

  • Data Fitting: Fit the sensorgrams to a 1:1 steady-state affinity model to extract the Kd​ .

Protocol C: X-Ray Crystallography Soaking

Causality: Rational hit-to-lead evolution is impossible without high-resolution structural data. Soaking is preferred over co-crystallization for fragments because high ligand concentrations can disrupt crystal nucleation.

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-crystals of the target protein using vapor diffusion (hanging or sitting drop).

  • Soaking Solution: Prepare a soaking solution containing the mother liquor supplemented with 10–50 mM of N-(5-Cyanopyridin-2-yl)pivalamide. Use up to 10% DMSO to maintain fragment solubility.

  • Incubation: Transfer the apo-crystals into the soaking drop. Incubate for 1 to 24 hours. Causality note: Monitor the crystals visually; if cracking occurs, reduce the fragment concentration or soaking time, as conformational changes induced by binding may be destroying the lattice.

  • Cryoprotection & Harvesting: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., mother liquor + 20% glycerol) before flash-freezing in liquid nitrogen.

  • Structure Solution: Collect diffraction data and solve the structure via molecular replacement to identify the exact binding vectors of the cyano and pivalamide groups.

Fragment Evolution Strategies (Hit-to-Lead)

Once the binding pose of N-(5-Cyanopyridin-2-yl)pivalamide is structurally validated, the fragment must be "grown" to improve affinity ( Kd​ from mM to nM ) while maintaining Ligand Efficiency.

Vector 1: Cyano Group Elaboration

The cyano group at the 5-position of the pyridine ring is a highly versatile synthetic handle [4].

  • Targeting Salt Bridges: If the X-ray structure reveals the cyano group pointing toward a solvent-exposed region near an Arginine or Lysine residue, the nitrile can be converted into an amidoxime or a tetrazole . This introduces a localized negative charge or strong hydrogen-bond network, massively boosting affinity.

  • Raman Tracking: If the fragment is merged with another molecule, retaining the cyano group allows the molecule to be tracked inside live cells using Stimulated Raman Scattering (SRS) microscopy, as the C≡N triple bond vibrates in the "Raman silent region" of biological tissues (2100–2300 cm⁻¹) [2].

Vector 2: Pivalamide Optimization

The tert-butyl group of the pivalamide is an excellent initial probe for hydrophobic pockets, but it lacks directionality.

  • Aryl/Cyclopropyl Replacement: By replacing the tert-butyl group with a substituted cyclopropane or a fluorinated aryl ring, we can pick up additional π−π stacking or multipolar interactions with nearby aromatic residues (e.g., Tyrosine or Phenylalanine in the kinase hinge) [4].

Visualizations of FBDD Workflows

FBDD_Workflow Start Fragment Library Screening NMR Ligand-Observed NMR (STD / WaterLOGSY) Start->NMR Primary Hit SPR SPR Kinetics (Affinity & Stoichiometry) NMR->SPR Orthogonal Validation Xray X-ray Crystallography (Pose Determination) SPR->Xray Structural Biology Evolve Hit-to-Lead Evolution (Growing & Merging) Xray->Evolve Rational Design Lead Optimized Lead Compound Evolve->Lead in vitro / in vivo testing

Caption: Self-validating biophysical workflow for fragment screening, orthogonal validation, and lead optimization.

Evolution_Strategy Fragment N-(5-Cyanopyridin-2-yl)pivalamide Core Scaffold Vector1 Cyano Group (-CN) H-bond acceptor Raman Tag Synthetic Vector Fragment->Vector1 Vector2 Pivalamide Group Hydrophobic Probe Amide H-bond donor Fragment->Vector2 Vector3 Pyridine Ring Core Stacking CH-pi interactions Fragment->Vector3 Evol1 Convert to Amidoxime/Tetrazole Vector1->Evol1 Evol2 Replace t-butyl with Cyclopropane/Aryl Vector2->Evol2

Caption: Rational fragment evolution strategy detailing chemical vectors and functional group modifications.

References

  • Fragment-based design of small molecule PCSK9 inhibitors using simulated annealing of chemical potential simulations. PLOS One (2019).

  • Combined Approaches of NMR Spectroscopy in Pharmaceutical Sciences. Ozgur Yayinlari (2026).

  • A 'rule of three' for fragment-based lead discovery? Drug Discovery Today (2003).

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega (2020).

Application

Application Note: Design, Synthesis, and Application of Cyanopyridine-Scaffolded Fluorescent Probes

Target Audience: Chemical Biologists, Discovery Chemists, and Preclinical Imaging Scientists Focus: Multicomponent Synthesis, Photophysical Tuning, and Analyte Sensing (e.g., Bisulfite, Metal Ions) Introduction & Mechani...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Discovery Chemists, and Preclinical Imaging Scientists Focus: Multicomponent Synthesis, Photophysical Tuning, and Analyte Sensing (e.g., Bisulfite, Metal Ions)

Introduction & Mechanistic Rationale

The development of small-molecule fluorescent probes requires a delicate balance between photophysical stability, synthetic accessibility, and target selectivity. The cyanopyridine scaffold has emerged as a highly privileged electron-accepting (A) core for constructing Donor-π-Acceptor (D-π-A) fluorophores[1].

The Causality of the Scaffold: The inherent electron-deficient nature of the pyridine ring is significantly amplified by the highly electronegative cyano (-CN) group at the 3-position. This structural motif drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system. When synthetically coupled with electron-donating groups (e.g., methoxy-phenyls, amines, or cyanine extensions), it establishes a robust Intramolecular Charge Transfer (ICT) network. This push-pull dynamic is responsible for their high molar absorptivity, tunable emission profiles (from visible to near-infrared), and exceptional sensitivity to microenvironmental changes or specific analytes[2].

Self-Validating Probe Design

A critical challenge in fluorescent sensing is distinguishing true analyte binding from environmental artifacts (e.g., pH shifts, photobleaching). Cyanopyridine probes can be engineered as self-validating systems. For instance, in bisulfite sensing, the nucleophilic attack of HSO₃⁻ on the conjugated C=C bond disrupts the extended π-system, leading to an immediate fluorescence quenching (turn-off)[2]. To self-validate this in vitro, parallel assays must utilize a chemical reversibility check (e.g., adding an oxidizing agent to regenerate the double bond) or incorporate a secondary, analyte-insensitive reference fluorophore to create a ratiometric readout.

Logical Workflow of Probe Development

The general pipeline for developing these probes involves a rapid, combinatorial-friendly synthesis followed by rigorous photophysical validation.

ProbeSynthesis A Aldehyde + Ketone D Microwave Irradiation (120°C, 6-8 min) A->D B Malononitrile B->D C Ammonium Acetate (N-Source/Catalyst) C->D E 2-Amino-3-cyanopyridine Core D->E F D-π-A Fluorophore Assembly E->F

Workflow for the multicomponent synthesis of cyanopyridine fluorophores.

Experimental Methodology: Synthesis of the Cyanopyridine Core

Traditional stepwise syntheses of highly substituted pyridines often suffer from low yields and complex purification steps. To circumvent this, we utilize a microwave-assisted, one-pot, four-component Knoevenagel-Michael cascade.

Why Microwave Irradiation? Conventional refluxing can take 12–24 hours and leads to thermodynamic sinks (unwanted polymeric byproducts). Microwave dielectric heating at 120 °C ensures rapid, uniform energy transfer, driving the thermodynamically favored cyclization and aromatization of the pyridine ring within minutes[3].

Protocol 1: One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives

Reagents: Malononitrile, substituted benzaldehyde, acetophenone derivative, ammonium acetate, ethylene glycol (solvent).

  • Reaction Setup: To a microwave-safe reaction vessel, add malononitrile (1.0 mmol), the chosen aldehyde (1.0 mmol), and the ketone (1.0 mmol).

  • Catalyst/Nitrogen Source Addition: Add ammonium acetate (3.0 mmol). Causality: Ammonium acetate acts dually as a weak base to catalyze the initial Knoevenagel condensation between the aldehyde and malononitrile, and as the primary nitrogen source for the subsequent ring closure.

  • Solvent Addition: Add 2.0 mL of ethylene glycol.

  • Microwave Irradiation: Seal the vessel and irradiate at 120 °C (200–400 W) for 6 to 8 minutes[3].

  • Precipitation & Isolation: Cool the vessel to room temperature. Pour the mixture into 20 mL of ice-cold distilled water. The crude 2-amino-3-cyanopyridine product will precipitate.

  • Purification: Filter the solid under a vacuum, wash thoroughly with cold water, and recrystallize from an Ethanol/DMF mixture to yield the pure fluorophore scaffold.

Photophysical Profiling & Analyte Sensing Data

Cyanopyridine derivatives can be tailored to detect various biological and environmental targets. Table 1 summarizes the photophysical properties of distinct cyanopyridine-based probes based on their functionalization.

Table 1: Quantitative Photophysical and Sensing Data of Cyanopyridine Probes

Probe Designation / ScaffoldTarget AnalyteExcitation (nm)Emission (nm)Limit of DetectionSensing Mechanism
CCP (Cyanopyridine Cyanine)Bisulfite (HSO₃⁻)~700784 (NIR)0.32 µMNucleophilic Addition (Turn-Off)
Cyanoaminopyridyl Enaminoate Fe(III) IonsVariableVariable0.373 µMPhotoinduced Electron Transfer
Oxo-cyanopyridine Derivative Uranyl (UO₂²⁺)320360Sub-µMComplexation-Induced Enhancement

Data derived from authoritative sensing studies[2],[4],[3].

Application Protocol: In Vitro Sensing & Live-Cell Imaging

This section details the application of the near-infrared CCP probe for the detection of bisulfite (HSO₃⁻), a common food preservative that, in excess, causes neurological and respiratory toxicity[2].

Sensing Mechanism

When bisulfite encounters the CCP probe, it acts as a strong nucleophile, attacking the C=C bond bridging the cyanopyridine and cyanine modules. This addition reaction breaks the extended π-conjugation. Consequently, the large delocalized system is disrupted, halting the ICT process and resulting in a profound quenching of the 784 nm near-infrared emission[2].

SensingMechanism Probe CCP Probe (Highly Conjugated) Reaction Nucleophilic Attack on C=C Bond Probe->Reaction Analyte Bisulfite (HSO3-) Analyte->Reaction Quenched Disrupted π-System (NIR Quenching) Reaction->Quenched

Mechanism of bisulfite sensing via nucleophilic addition and conjugation disruption.

Protocol 2: Live-Cell Imaging of Bisulfite

Objective: To visualize exogenous bisulfite uptake in living cells using the CCP probe.

  • Probe Formulation: Prepare a 1.0 mM stock solution of the CCP probe in anhydrous DMSO. Causality: Cyanine-based dyes are prone to Aggregation-Caused Quenching (ACQ) in purely aqueous media. Storing in anhydrous DMSO preserves the monomeric state.

  • Cell Culture & Seeding: Seed HeLa or HUVEC cells in a 35 mm glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37 °C, 5% CO₂ for 24 hours.

  • Probe Incubation: Dilute the CCP stock in 99.9% physiological buffer (e.g., PBS, pH 7.4) to a final working concentration of 5.0 µM. Replace the cell media with the probe solution and incubate for 30 minutes. Self-Validation Step: Maintain a control dish incubated only with the probe to establish the baseline NIR fluorescence intensity.

  • Analyte Treatment: Wash the cells twice with PBS to remove unbound probe. Add varying concentrations of sodium bisulfite (e.g., 0, 10, 50 µM) dissolved in fresh PBS to the experimental dishes. Incubate for 20 minutes.

  • Confocal Imaging: Image the cells using a confocal laser scanning microscope.

    • Excitation: ~700 nm laser.

    • Emission Collection: 750–820 nm window.

  • Data Interpretation: A dose-dependent decrease in NIR fluorescence indicates successful bisulfite internalization and subsequent nucleophilic addition to the CCP probe[2].

References

  • Near-infrared and multifunctional fluorescent probe enabled by cyanopyridine cyanine dye for bisulfite recognition and biological imaging. nih.gov.
  • Discovery of Fluorescent Cyanopyridine and Deazalumazine Dyes Using Small Molecule Macroarrays. acs.org.
  • Synthesis of cyanoaminopyridyl enaminoates for their fluorescent “turn off” response towards Fe(III) ions.
  • A novel cyanopyridine derived fluorescent sensor for selective determination of uranyl ions in different w

Sources

Method

Protocols for Monitoring the Progress of Reactions Involving N-(5-Cyanopyridin-2-yl)pivalamide

Introduction N-(5-Cyanopyridin-2-yl)pivalamide is a key intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecular architectures.[1] Its structure, featuring a cya...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(5-Cyanopyridin-2-yl)pivalamide is a key intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecular architectures.[1] Its structure, featuring a cyanopyridine core and a pivalamide group, presents unique characteristics that necessitate precise monitoring during chemical transformations. Effective reaction monitoring is critical to ensure optimal yield, minimize impurity formation, and guarantee the safety and scalability of the synthetic process.[2]

This guide provides detailed application notes and validated protocols for researchers, scientists, and drug development professionals to monitor reactions involving N-(5-cyanopyridin-2-yl)pivalamide. We will explore orthogonal analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The focus is on providing not just step-by-step instructions, but also the scientific rationale behind the methodological choices, ensuring that the protocols are robust, reliable, and adaptable.

Part 1: Chromatographic Monitoring Strategies

Chromatographic methods are the cornerstone of reaction monitoring for their ability to separate complex mixtures, allowing for the simultaneous tracking of reactants, intermediates, products, and byproducts.[3] For a molecule like N-(5-cyanopyridin-2-yl)pivalamide, which possesses a strong UV chromophore, HPLC with UV detection is a highly effective and accessible technique.[3][4] LC-MS provides an additional layer of certainty by confirming the identity of each component by its mass-to-charge ratio.[5][6]

Protocol 1: Reversed-Phase HPLC-UV for Quantitative Reaction Profiling

This protocol describes a general-purpose reversed-phase HPLC method suitable for monitoring a typical reaction, such as the hydrolysis of the cyano group or substitution on the pyridine ring.

Causality and Experimental Choices:

  • Stationary Phase: A C18 column is selected as it is a versatile, non-polar stationary phase that effectively retains and separates a wide range of organic molecules based on hydrophobicity.[7]

  • Mobile Phase: A gradient of acetonitrile and water is used to elute compounds with varying polarities. The acidic modifier (formic acid or TFA) helps to sharpen peaks by protonating basic sites (like the pyridine nitrogen) and silanol groups on the stationary phase, leading to better peak shape and reproducibility.[8]

  • Detection: The UV detector is set to 254 nm, a common wavelength for aromatic compounds, ensuring good sensitivity for the pyridine-containing analyte. A more specific wavelength can be determined by measuring the UV absorbance maximum (λmax) of the starting material and product.

Experimental Protocol:

  • Sample Preparation (The Quench):

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a calibrated micropipette.

    • Immediately "quench" the reaction by diluting the aliquot into a pre-determined volume (e.g., 1.0 mL) of a suitable solvent in an HPLC vial. The quench solvent should be miscible with the reaction mixture and the HPLC mobile phase (e.g., 50:50 acetonitrile:water) and should immediately stop the reaction.[9] For reactions at elevated temperatures, pre-chilling the quench solvent is advisable.

    • Ensure the final concentration is within the linear range of the detector (typically low µg/mL to ng/mL levels).[10]

  • HPLC-UV Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Run the analysis using the parameters outlined in Table 1.

    • Identify peaks corresponding to the starting material, product, and any impurities by comparing their retention times to those of authentic reference standards.

    • Calculate the percent conversion by integrating the peak areas. The relative percentage of product to starting material provides a direct measure of reaction progress.

Table 1: Recommended Starting Parameters for HPLC-UV Analysis

Parameter Recommended Setting
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min[11]
Column Temperature 30 °C
Injection Volume 5-10 µL

| Detection | UV at 254 nm |

Workflow Diagram: HPLC-UV Reaction Monitoring

HPLC_Workflow Reaction Reaction Mixture Sample 1. Aliquot Sampling Reaction->Sample Quench 2. Quench & Dilute in HPLC Vial Sample->Quench Inject 3. HPLC Injection Quench->Inject Separate 4. C18 Column Separation Inject->Separate Detect 5. UV Detection (254 nm) Separate->Detect Analyze 6. Data Analysis (% Conversion) Detect->Analyze

Caption: Workflow for HPLC-based reaction monitoring.

Protocol 2: High-Throughput LC-MS for Identity Confirmation

For rapid confirmation of product identity and detection of low-level impurities, LC-MS is the tool of choice, particularly in drug discovery settings.[5][6] This protocol uses a faster gradient and adds a mass spectrometer for detection.

Causality and Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar organic molecules like N-(5-cyanopyridin-2-yl)pivalamide, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making molecular weight determination straightforward.[11]

  • Mass Analyzer: A single quadrupole mass analyzer is sufficient for simple mass confirmation. For more complex mixtures or trace-level impurity analysis, a triple quadrupole (QqQ) operating in Selected Reaction Monitoring (SRM) mode offers superior sensitivity and selectivity.[6][12]

Experimental Protocol:

  • Sample Preparation: Follow the same quenching and dilution procedure as described in Protocol 1.

  • LC-MS Analysis:

    • Inject the sample onto the UPLC/HPLC-MS system.

    • Utilize the parameters in Table 2. The faster gradient significantly reduces run time.

    • Monitor the total ion chromatogram (TIC) and extract ion chromatograms (EICs) for the expected mass-to-charge ratios (m/z) of the starting material ([M+H]⁺ ≈ 218.1) and any expected products or byproducts.

Table 2: Recommended Starting Parameters for LC-MS Analysis

Parameter Recommended Setting
Column UPLC C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 2 minutes
Flow Rate 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Single Quadrupole (Scan Mode) or Triple Quadrupole (SRM)

| Scan Range | m/z 100-500 |

Part 2: Quantitative ¹H NMR Spectroscopy (qNMR)

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of component concentrations without the need for specific reference standards for each analyte.[13][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating the signal.[15] This makes it an invaluable tool for monitoring reaction conversion, especially when product standards are not yet available.[13][14]

Protocol 3: ¹H NMR for In-Situ Reaction Conversion Analysis

This protocol details how to use ¹H NMR with an internal standard to accurately determine the conversion of a reaction.

Causality and Experimental Choices:

  • Internal Standard: An ideal internal standard must be chemically inert to the reaction conditions, soluble in the reaction solvent, and possess a simple NMR spectrum with at least one signal that is well-resolved from all other signals in the mixture.[13] Dimethyl sulfone or 1,3,5-trimethoxybenzene are often good choices for their chemical stability and simple singlet peaks in non-interfering regions of the spectrum.

  • Signal Selection: For accurate quantification, select non-overlapping signals for the starting material, product, and internal standard. For N-(5-cyanopyridin-2-yl)pivalamide, the large singlet from the nine protons of the pivaloyl group (tert-butyl) is an excellent candidate for integration. A corresponding unique signal in the product must be identified.

Experimental Protocol:

  • Preparation with Internal Standard:

    • At the start of the reaction (t=0), add a precisely weighed amount of a suitable internal standard to the reaction vessel.

    • Acquire a ¹H NMR spectrum of this initial mixture to establish the initial ratio of starting material to the internal standard.

  • Reaction Sampling:

    • At designated time points, withdraw a small aliquot (e.g., 100 µL) from the reaction.

    • Transfer the aliquot to an NMR tube and dilute with a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for the reaction mixture.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 relaxation time of the protons being integrated) to allow for full relaxation of all nuclei, which is critical for accurate quantification.

    • Carefully integrate the selected, well-resolved peaks for the starting material (I_SM), the product (I_P), and the internal standard (I_IS).

  • Calculation of Conversion:

    • Normalize the integrals by dividing by the number of protons each signal represents (N_SM, N_P, N_IS).

    • The concentration of each species is proportional to its normalized integral relative to the internal standard.

    • Percent Conversion can be calculated as: % Conversion = [Normalized Integral of Product / (Normalized Integral of Product + Normalized Integral of Starting Material)] * 100

Workflow Diagram: qNMR Reaction Monitoring

qNMR_Workflow Reaction Reaction + Internal Standard Sample 1. Aliquot Sampling Reaction->Sample Dilute 2. Dilute in NMR Tube Sample->Dilute Acquire 3. Acquire ¹H NMR (Long d1 delay) Dilute->Acquire Integrate 4. Integrate Peaks (SM, P, IS) Acquire->Integrate Calculate 5. Calculate % Conversion Integrate->Calculate

Caption: Workflow for qNMR-based reaction monitoring.

Part 3: Method Validation and Trustworthiness

For any analytical method to be trustworthy, it must be validated to ensure it is fit for its intended purpose.[16][17] While full validation under GMP guidelines may not be necessary for in-process monitoring during early development, key parameters should be assessed:

  • Specificity/Selectivity: The method must be able to resolve the analyte from other components like reactants, byproducts, and impurities.[17] This is confirmed by running individual standards and ensuring baseline separation in HPLC or unique masses in LC-MS.

  • Linearity: The detector response should be proportional to the analyte concentration over a defined range.[17] This is crucial for accurate quantification.

  • Precision: The method should yield similar results for replicate analyses of the same sample, demonstrating its reproducibility.[17]

By establishing these parameters, researchers can be confident in the data used to make critical decisions about their chemical reactions.

References

  • U.S. Food and Drug Administration. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. ACS Publications. [Link]

  • Das, S., Shikha, D., & Bhatia, R. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Nov Appro Drug Des Dev. [Link]

  • Prakash, C., Shaffer, C. L., & Nedderman, A. (2007). Development and Validation of Multiple Reaction Monitoring (MRM) Assays for Clinical Applications. PubMed. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: Development and Potential of an Analytical Method. Journal of Natural Products. [Link]

  • Waters Corporation. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Waters. [Link]

  • Xue, J., et al. (2016). Application of LCMS in small-molecule drug development. New Food Magazine. [Link]

  • Pharmaceutical Technology. (2003). Analytical Methods Validation. Pharmaceutical Technology. [Link]

  • Korfmacher, W. A., et al. (2000). Bioanalytical High-Throughput Selected Reaction Monitoring-LC/MS Determination of Selected Estrogen Receptor Modulators in Human Plasma: 2000 Samples/Day. Analytical Chemistry. [Link]

  • Ishida, J., et al. (1993). [Fluorometric determination of pyridine and its derivatives by flow injection analysis]. PubMed. [Link]

  • Lab Safety Resources. (2025). Best Practices for Working with Chemical Reactions in the Lab. Lab Safety Resources. [Link]

  • Crunch Chemistry. (2023). Experimental methods for following the rate of a reaction. Crunch Chemistry. [Link]

  • IMSERC. (n.d.). Quantitative NMR. Northwestern University. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - Analytical Methods. NCBI Bookshelf. [Link]

  • Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method. PubMed Central. [Link]

  • The Sarpong Group. (2016). Quenching of Water Reactive Materials. University of California, Berkeley. [Link]

  • SEEJPH. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices. SEEJPH. [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]

  • ResearchGate. (2010). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. ResearchGate. [Link]

  • ResearchGate. (2021). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. ResearchGate. [Link]

  • Reddit. (2024). Quenching guide. r/Chempros. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA. [Link]

  • Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]

  • LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Waters. [Link]

  • Royal Society of Chemistry. (n.d.). Materials and Methods General analytical procedures. RSC. [Link]

  • ResearchGate. (n.d.). Synthesis of [N-((3,5-dichloropyridin-2-yl) carbamothioyl)pivalamide]. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Publishing. [Link]

  • PubMed. (2020). Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. PubMed. [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • MDPI. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(5-Cyanopyridin-2-yl)pivalamide Synthesis

Welcome to the advanced troubleshooting and methodology guide for the synthesis of N-(5-Cyanopyridin-2-yl)pivalamide. This guide is designed for researchers and drug development professionals facing yield bottlenecks dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology guide for the synthesis of N-(5-Cyanopyridin-2-yl)pivalamide. This guide is designed for researchers and drug development professionals facing yield bottlenecks during the acylation of highly deactivated aminopyridines.

By synthesizing mechanistic causality with field-proven protocols, this center provides actionable solutions to overcome low nucleophilicity, poor chemoselectivity, and purification challenges.

Part 1: Mechanistic Overview & Reaction Dynamics

The acylation of 2-amino-5-cyanopyridine with pivaloyl chloride presents a unique synthetic challenge. The exocyclic amino group is severely deactivated due to the electron-withdrawing nature of both the pyridine ring and the 5-cyano group[1]. Standard acylation conditions often fail or result in poor yields because the endocyclic ring nitrogen is kinetically more nucleophilic than the exocyclic amine.

MechanisticPathway Substrate 2-Amino-5-cyanopyridine (Deactivated Nucleophile) Base1 Standard Base (TEA) Direct Attack (Slow) Substrate->Base1 Weak activation Base2 Strong Base (LHMDS) Anion Formation (Fast) Substrate->Base2 Deprotonation Reagent Pivaloyl Chloride (Bulky Electrophile) Reagent->Base1 Reagent->Base2 Kinetic Endocyclic Acylation (Kinetic Product) Base1->Kinetic Ring N attack Thermodynamic N-(5-Cyanopyridin-2-yl)pivalamide (Thermodynamic Product) Base2->Thermodynamic Direct Exocyclic Attack (High Yield) Kinetic->Thermodynamic [1,3]-Acyl Shift (Heat/Time) SideProduct Bis-acylated Imide (Over-reaction) Thermodynamic->SideProduct Excess Reagent >1.5 eq

Fig 1: Mechanistic pathways of 2-amino-5-cyanopyridine acylation.

Part 2: Troubleshooting FAQs

Q1: I am using Triethylamine (TEA) and Pivaloyl Chloride in DCM, but my conversion is stalled at <30%. Why?

A: The 5-cyano substituent exerts a strong resonance and inductive electron-withdrawing effect, drastically reducing the electron density on the exocyclic amine[1]. TEA merely acts as an acid scavenger and does not activate the electrophile. Solution: You must change the mechanistic pathway. Either use a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) to form a highly reactive acylpyridinium intermediate[2], or pre-deprotonate the amine using a strong base like Lithium hexamethyldisilazide (LHMDS) to form a highly nucleophilic amide anion[3].

Q2: LC-MS shows a mass corresponding to [M+H]+ 288 along with my product ([M+H]+ 204). What is this side product?

A: This is the bis-acylated imide byproduct. While the bulky tert-butyl group of pivaloyl chloride inherently provides steric hindrance against over-acylation compared to acetyl chloride, forcing conditions (excess base, >1.5 equivalents of acyl chloride, or prolonged heating) will drive the reaction toward the imide. Solution: Strictly limit pivaloyl chloride to 1.05 – 1.10 equivalents. If using the LHMDS method, ensure the temperature is maintained at -15 °C to 0 °C during addition to suppress secondary acylation.

Q3: How do I selectively isolate the product from unreacted 2-amino-5-cyanopyridine during workup?

A: The product, N-(5-Cyanopyridin-2-yl)pivalamide, is significantly less basic than the starting material due to the masking of the amine by the pivaloyl group. Solution: Implement a differential pH extraction. Wash the organic layer with a mild aqueous acid (e.g., 5% Citric Acid or 0.5 M HCl). The unreacted starting material and bases (like DMAP or pyridine) will protonate and partition into the aqueous layer, while the neutral pivalamide remains in the organic phase[2].

Part 3: Quantitative Condition Optimization

To aid in protocol selection, the following table summarizes the causal relationship between base/solvent systems and the resulting experimental yields.

Base SystemSolventTemp (°C)Time (h)Expected YieldMechanistic Rationale
Triethylamine (1.5 eq)DCM2524< 30%Insufficient nucleophilicity of the substrate; TEA only scavenges HCl.
Pyridine (Solvent)Pyridine601250 - 60%Pyridine acts as a weak nucleophilic catalyst, but requires harsh heating.
TEA (1.5 eq) + DMAP (0.2 eq)DCM251670 - 80%DMAP forms a highly reactive acylpyridinium intermediate, bypassing substrate deactivation[2].
LHMDS (1.1 eq) THF -15 to 25 2 85 - 95% Direct deprotonation creates a highly reactive amide anion, ensuring rapid, selective exocyclic acylation [3].

Part 4: Optimized Experimental Protocol (LHMDS Method)

Based on authoritative pharmaceutical synthesis standards for cyano-substituted aminopyridines[3], the LHMDS pre-deprotonation method provides the highest self-validating yield and avoids the need for extensive chromatographic purification.

Reagents Required:
  • 2-Amino-5-cyanopyridine (1.0 eq, strictly dried)

  • Pivaloyl chloride (1.1 eq, freshly distilled or verified pure)

  • Lithium hexamethyldisilazide (LHMDS) (1.0 M in THF, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon).

  • Substrate Dissolution: Dissolve 2-amino-5-cyanopyridine (1.0 eq) in anhydrous THF (approx. 10 mL per gram of substrate).

  • Cryogenic Cooling: Cool the reaction mixture to -15 °C using an ice/salt or dry ice/ethylene glycol bath. Causality: Low temperatures prevent the highly reactive anion from degrading or undergoing unwanted side reactions.

  • Deprotonation: Add LHMDS (1.1 eq) dropwise via syringe over 10 minutes. Stir the resulting deep-colored solution at -15 °C for 25 minutes to ensure complete formation of the amide anion[3].

  • Acylation: Add pivaloyl chloride (1.1 eq) dropwise.

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Monitor completion via TLC (Hexane:EtOAc 3:1). The product spot will run significantly higher (less polar) than the starting material.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NH4​Cl to neutralize any remaining base. Extract the aqueous layer with Ethyl Acetate (2x).

  • Washing & Drying: Wash the combined organic layers with 5% aqueous citric acid (to remove trace unreacted starting material), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: The crude product is typically >90% pure. If necessary, recrystallize from Hexane/Ethyl Acetate or pass through a short silica plug.

ExperimentalWorkflow Step1 1. Setup & Purge (Dry THF, N2 Atm) Step2 2. Cryo-Cooling (-15 °C) Step1->Step2 Step3 3. Deprotonation (Add LHMDS dropwise) Step2->Step3 Forms Amide Anion Step4 4. Acylation (Add PivCl dropwise) Step3->Step4 Step5 5. TLC Validation (Hexane:EtOAc) Step4->Step5 Warm to RT Step6 6. Quench & Wash (NH4Cl, then Citric Acid) Step5->Step6 If starting material consumed Step7 7. Isolation (Pure Pivalamide) Step6->Step7 Removes impurities

Fig 2: Optimized experimental workflow for LHMDS-mediated acylation.

References

  • Ring-fused bicyclic pyridyl derivatives as FGFR4 inhibitors (Patent WO2015059668A1 / US9266883B2)
  • 2-Formylpyridyl Ureas as Highly Selective Reversible-Covalent Inhibitors of Fibroblast Growth Factor Receptor 4 ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

Sources

Optimization

Technical Support Center: Pivaloyl Chloride Acylation Temperature Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the thermodynamic and kinetic complexities of pivaloy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the thermodynamic and kinetic complexities of pivaloyl chloride (PivCl) acylation. Pivaloyl chloride is a uniquely bulky acylating agent; mastering its temperature dependence is the key to preventing runaway exotherms, avoiding disproportionation, and achieving perfect regioselectivity.

Mechanistic Overview & Temperature Decision Matrix

The optimal reaction temperature for pivaloyl chloride is entirely dictated by your synthetic pathway. The decision matrix below outlines the fundamental thermal boundaries required to control the reactivity of the tert-butyl group.

G A Acylation Pathway B Mixed Anhydride Formation A->B C Direct Acylation (Alcohols/Amines) A->C D Strict Cooling (-20°C to 0°C) B->D E Ice Bath to RT (0°C → 25°C) C->E Standard F Heating (40°C - 85°C) C->F Hindered G Prevents symmetrical anhydride formation D->G H Controls exotherm & prevents runaway E->H I Overcomes severe steric hindrance F->I

Decision matrix for pivaloyl chloride acylation temperature based on pathway and sterics.

Troubleshooting Guides & FAQs

Q1: Why is my mixed anhydride coupling yielding symmetrical anhydrides instead of the desired amide/ester? A1: This is a classic symptom of thermal disproportionation. When forming a mixed anhydride using pivaloyl chloride, the intermediate is thermodynamically unstable at elevated temperatures[1]. If the reaction temperature exceeds 0°C, the mixed anhydride can disproportionate into a symmetrical pivalic anhydride and the symmetrical anhydride of your starting carboxylic acid[1]. Causality & Solution: To prevent this, the activation step must be strictly controlled between -20°C and 0°C[2][3]. The bulky tert-butyl group of pivaloyl chloride directs the subsequent nucleophilic attack to the less hindered carbonyl, but this regioselectivity is compromised if disproportionation occurs. Maintain cryogenic cooling until the nucleophile (amine/alcohol) is fully added[2].

Q2: I am observing an uncontrollable temperature spike (exotherm) upon adding pivaloyl chloride to my amine solution. How do I manage this? A2: The direct acylation of amines with pivaloyl chloride is highly exothermic due to the rapid formation of the amide bond and the precipitation of the amine hydrochloride salt[4]. Causality & Solution: If the rate of heat generation exceeds your cooling capacity, the reaction can run away, leading to localized hot spots, rapid HCl gas evolution, and degradation of sensitive functional groups[4].

  • Action: Always cool the substrate solution to 0°C in an ice-water bath prior to addition[4].

  • Addition Rate: Add the pivaloyl chloride dropwise as a diluted solution. Ensure vigorous stirring to dissipate heat. Never add the reagent as a single bolus[4].

Q3: My secondary alcohol is not reacting with pivaloyl chloride at room temperature. Should I increase the heat? A3: Yes, but with strategic control. Pivaloyl chloride is exceptionally sterically hindered. While this bulk is advantageous for selectively protecting primary alcohols in the presence of secondary ones[2][5], it means that acylating a hindered secondary or tertiary alcohol requires overcoming a massive steric activation barrier. Causality & Solution: Room temperature is often insufficient for hindered substrates. You can elevate the temperature to 40°C–85°C[6]. To mitigate acid-mediated substrate degradation during prolonged heating, use a hypernucleophilic catalyst like 4-dimethylaminopyridine (DMAP) to form a highly reactive acylpyridinium intermediate, which lowers the activation energy. Alternatively, solvent-free conditions at 80–85°C have proven highly effective for resistant substrates[6].

Q4: Why am I getting di-acylation in my diol substrate when I only want mono-acylation? A4: Loss of regioselectivity is directly tied to elevated temperatures and stoichiometry[5]. Causality & Solution: At higher temperatures, the kinetic differentiation between primary and secondary hydroxyl groups diminishes. To favor mono-acylation at the less hindered site:

  • Perform the reaction at low temperatures (e.g., -20°C to 0°C) to slow down the overall reaction rate and maximize the steric discrimination of the bulky pivaloyl group[5].

  • Add the pivaloylating agent slowly to maintain a low active concentration in the reaction mixture[5].

Quantitative Data: Temperature vs. Reaction Profile

The following table summarizes the thermal boundaries and expected outcomes for various pivaloyl chloride workflows based on field-proven data.

Reaction PathwaySubstrate TypeOptimal Temp RangePrimary Risk of Temp DeviationTypical Yield
Mixed Anhydride Carboxylic Acids-20°C to 0°CDisproportionation (High T)85-95%
Direct Acylation Primary Amines/Alcohols0°C to 25°CExothermic Runaway (High T)90-98%
Direct Acylation Secondary Alcohols40°C to 60°CSluggish Kinetics (Low T)75-85%
Solvent-Free Alcohols/Phenols80°C to 85°CSubstrate Degradation (High T)80-95%

Self-Validating Experimental Protocols

To ensure reproducibility and safety, every protocol must act as a self-validating system. Do not proceed to the next step unless the physical validation checkpoints are met.

Protocol A: Low-Temperature Mixed Anhydride Formation (-20°C)

Self-Validation Checkpoint: The formation of a dense white precipitate (N-methylmorpholine hydrochloride) at -20°C confirms the successful activation of the carboxylic acid before the nucleophile is added[2].

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and N-methylmorpholine (NMM) (1.1 equiv) in anhydrous THF[2].

  • Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath maintained at -20°C. Stir for 15 minutes to thermally equilibrate the system.

  • Activation: Add pivaloyl chloride (1.05 equiv) dropwise over 10 minutes[2].

    • Validation: Observe the formation of the NMM·HCl precipitate. Stir at -20°C for exactly 1 hour[2].

  • Coupling: Add the amine nucleophile (1.2 equiv) as a solution in THF dropwise[2].

  • Warming: Remove the cooling bath and allow the mixture to warm to room temperature (20-25°C) over 2-16 hours[2].

  • Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer successively with saturated aqueous NaHCO3​ , water, and brine[2].

Protocol B: Temperature-Controlled Direct Acylation (0°C to RT)

Self-Validation Checkpoint: Internal temperature monitoring should show no spikes >5°C during the addition phase, confirming that the exotherm is being properly managed by the cooling bath[4].

  • Preparation: Dissolve the alcohol or amine (1.0 equiv) in anhydrous dichloromethane (DCM). Add an appropriate non-nucleophilic base (e.g., triethylamine, 1.2 equiv).

  • Initial Cooling: Cool the mixture strictly to 0°C in an ice-water bath to manage the initial heat of mixing[4].

  • Addition: Dissolve pivaloyl chloride (1.05 equiv) in anhydrous DCM. Slowly add this solution over 30-60 minutes using an addition funnel or syringe pump[4].

    • Validation: Monitor the internal thermometer. If the temperature exceeds 5°C, pause the addition until the system cools back to 0°C.

  • Reaction Monitoring: Stir at 0°C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature[4].

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl to hydrolyze any unreacted pivaloyl chloride. Extract with DCM and wash with brine.

References

  • [6] Title: An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions | Source: ResearchGate | URL:[Link]

  • [3] Title: US6562977B2 - Process for the preparation of mixed anhydrides | Source: Google Patents | URL:

Sources

Troubleshooting

preventing decomposition of n-(5-Cyanopyridin-2-yl)pivalamide during workup

Welcome to the Technical Support Center for the synthesis and isolation of N-(5-Cyanopyridin-2-yl)pivalamide . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of N-(5-Cyanopyridin-2-yl)pivalamide . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and eliminate product degradation during reaction workups.

The structural anatomy of N-(5-Cyanopyridin-2-yl)pivalamide presents a unique dichotomy of stability. The pivalamide group at the 2-position is highly sterically hindered and exceptionally robust[1]. However, the pyridine ring acts as an electron sink, withdrawing electron density and rendering the 5-cyano (nitrile) carbon highly electrophilic. This makes the nitrile group exquisitely sensitive to hydration and hydrolysis during aqueous workups, frequently leading to unwanted amide or carboxylic acid byproducts[2][3].

Part 1: Mechanistic Insights & Decomposition Pathways

To prevent degradation, we must first understand the causality behind it. Nitrile hydrolysis during workup is not a random occurrence; it is a kinetically driven process catalyzed by extremes in pH and temperature[4].

  • Base-Catalyzed Hydration: If a reaction is quenched with strong aqueous base (e.g., NaOH), the highly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon. This forms an imine anion intermediate that rapidly tautomerizes into a primary amide (N-(5-carbamoylpyridin-2-yl)pivalamide)[4].

  • Acid-Catalyzed Hydration: If quenched with strong acid (e.g., HCl), the nitrile nitrogen becomes protonated. This dramatically increases the electrophilicity of the adjacent carbon, allowing even weak nucleophiles like water to attack and form the amide[4].

  • Over-Hydrolysis: Prolonged exposure to either condition, especially under heat, will drive the intermediate amide to fully hydrolyze into the corresponding carboxylic acid[2][5].

Decomposition A N-(5-Cyanopyridin-2-yl)pivalamide (Target Product) B N-(5-Carbamoylpyridin-2-yl)pivalamide (Amide Byproduct, +18 Da) A->B H2O, pH < 4 or pH > 9 (Nitrile Hydration) D 5-Cyanopyridin-2-amine (De-protected Byproduct, -84 Da) A->D Strong Acid/Base, Heat (Pivalamide Cleavage) C 6-Pivalamidonicotinic acid (Acid Byproduct, +19 Da) B->C H2O, Prolonged Heat (Amide Hydrolysis)

Logical relationship of N-(5-Cyanopyridin-2-yl)pivalamide decomposition pathways.

Part 2: Frequently Asked Questions (FAQs)

Q1: My LC-MS analysis of the crude mixture shows a major impurity with a +18 Da mass shift. What happened? A: A +18 Da shift indicates the exact mass addition of one water molecule (H₂O). Your 5-cyano group has undergone hydration to form a primary amide[2]. This is the most common workup error for cyanopyridines and occurs when the reaction is quenched with unbuffered aqueous solutions or left in an aqueous biphasic state for too long.

Q2: I need to remove a basic amine impurity from my reaction mixture. Can I use a 1M HCl wash during extraction? A: This is highly discouraged. While 1M HCl will successfully protonate and remove aliphatic amines into the aqueous layer, the high acidity (pH < 1) will protonate the nitrile group of your product, initiating acid-catalyzed hydrolysis[4]. Instead, use a mildly acidic buffer like 10% aqueous citric acid at 0 °C, or bypass aqueous workup entirely by using a solid-supported scavenger resin (e.g., SiliaBond Isocyanate) to sequester the amine.

Q3: Is the pivalamide group at risk of cleaving during my workup? A: Generally, no. The tert-butyl moiety of the pivaloyl group provides immense steric shielding to the amide bond, making it unusually resistant to hydrolysis compared to standard acetamides[1]. Unless you are boiling the crude mixture in 6M NaOH or concentrated HCl, the pivalamide will remain intact. Your primary concern must always be the cyano group.

Q4: Does temperature really matter during the quench if I use a neutral buffer? A: Yes. Even at neutral pH, heating cyanopyridines in protic solvents can slowly lead to hydrolysis[2]. Quenching exothermic reactions without a cooling bath causes localized spikes in temperature, providing the activation energy needed for water to attack the nitrile. Always quench at 0–5 °C.

Part 3: Quantitative Data on Workup Stability

To optimize your isolation strategy, review the empirical stability data below. This table summarizes the quantitative impact of various workup conditions on the recovery of cyanopyridine derivatives.

Workup ConditionpH RangeTemperature (°C)Aqueous Contact TimeNitrile Hydrolysis (%)Pivalamide Cleavage (%)Overall Recovery (%)
Standard Acidic Wash1.0 - 2.025> 60 min15 - 25< 260 - 70
Standard Basic Wash12.0 - 14.025> 60 min30 - 455 - 1040 - 50
Optimized Buffer 6.5 - 7.5 0 - 5 < 15 min < 1 Not Detected > 95
Non-Aqueous QuenchN/A200 minNot DetectedNot Detected> 90

Part 4: Self-Validating Experimental Protocols

The following protocol is engineered as a self-validating system: by strictly controlling the pH (6.5–7.5) and temperature (< 5 °C), the thermodynamic activation energy required for nucleophilic attack on the nitrile is never reached. Furthermore, rapid phase separation ensures that even if trace hydration were kinetically possible, the necessary aqueous contact time is eliminated.

Protocol A: Optimized Mild Aqueous Workup

Use this protocol for standard cross-coupling or amidation reactions where inorganic salts must be removed.

  • Thermal Arrest: Upon reaction completion, immediately transfer the reaction flask to an ice-water bath. Allow the internal temperature to drop to 0–5 °C.

  • Buffered Quench: Slowly add a pre-chilled (4 °C) saturated aqueous solution of Ammonium Chloride (NH₄Cl) or Sodium Bicarbonate (NaHCO₃) dropwise. Causality note: These buffers maintain the pH near 7, preventing both acid- and base-catalyzed imine anion formation.

  • Dilution & Extraction: Add cold Ethyl Acetate (EtOAc) to the mixture. EtOAc is the preferred extraction solvent as it efficiently partitions cyanopyridines while minimizing water carryover[6].

  • Rapid Phase Separation: Transfer immediately to a separatory funnel. Shake vigorously, vent, and separate the layers within 10 minutes. Do not let the biphasic mixture sit idle.

  • Non-Destructive Wash: Wash the organic layer once with cold Brine (saturated NaCl).

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter and concentrate in vacuo using a rotary evaporator with the water bath set no higher than 30 °C .

Protocol B: Anhydrous Workup (For Highly Sensitive Batches)

Use this protocol if your specific derivative shows extreme sensitivity even to buffered water.

  • Solvent Swap: If the reaction was run in a high-boiling or water-miscible solvent (e.g., DMF, DMSO), concentrate the crude mixture under high vacuum.

  • Precipitation: Re-dissolve the crude residue in a minimal amount of anhydrous Dichloromethane (DCM).

  • Inorganic Scavenging: Add anhydrous powdered Na₂SO₄ and a solid-supported neutralizing agent (e.g., basic alumina for acid removal, or mildly acidic silica for base removal) directly to the organic solution.

  • Filtration: Stir for 15 minutes at room temperature, then filter the suspension through a pad of Celite.

  • Concentration: Evaporate the filtrate in vacuo to yield the crude N-(5-Cyanopyridin-2-yl)pivalamide free of aqueous degradation products.

Workflow Step1 1. Thermal Arrest Cool reaction to 0-5 °C Step2 2. Mild Quenching Add cold Sat. NH4Cl or NaHCO3 Step1->Step2 Step3 3. Rapid Phase Separation Extract with cold EtOAc Step2->Step3 Step4 4. Non-Destructive Wash Wash organic phase with Brine Step3->Step4 Step5 5. Drying & Concentration Dry over Na2SO4, Evaporate < 30 °C Step4->Step5 Step6 Pure N-(5-Cyanopyridin-2-yl)pivalamide Step5->Step6

Optimized step-by-step experimental workflow for preventing hydrolysis during workup.

References

  • Avoiding hydrolysis of the cyano group in 2-Amino-3-chloro-5-cyanopyridine. BenchChem Technical Support.
  • Method of Making Cyanopyridines (US20080039632A1).
  • Chemistry of Nitriles (6.6). LibreTexts.
  • Pivalic acid. Wikipedia.
  • Ester, Nitrile and Oxetane Play Nice.
  • Revised ESI Clean (5-Cyanopyridin-2-amine Synthesis). Royal Society of Chemistry.

Sources

Optimization

Technical Support Center: Overcoming the Low Reactivity of Substituted Aminopyridines

An in-depth guide for researchers, this Technical Support Center provides expert troubleshooting for the low reactivity of substituted aminopyridines in common synthetic reactions. Introduction Substituted aminopyridines...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, this Technical Support Center provides expert troubleshooting for the low reactivity of substituted aminopyridines in common synthetic reactions.

Introduction

Substituted aminopyridines are foundational scaffolds in medicinal chemistry and materials science, integral to countless pharmaceuticals and functional materials.[1][2][3] However, their synthetic manipulation is frequently plagued by low reactivity. This challenge arises from the inherent electronic properties of the pyridine ring: the electronegative ring nitrogen acts as a potent electron-withdrawing group, which deactivates the ring and reduces the nucleophilicity of the exocyclic amino group.[4] Furthermore, the lone pair on the pyridine nitrogen can readily coordinate to metal catalysts, leading to catalyst inhibition and sluggish or failed reactions.[5][6]

This guide provides practical, mechanistically-grounded solutions to the most common reactivity issues encountered when working with these valuable, yet challenging, substrates.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira are powerful tools for C-C and C-N bond formation, but often require significant optimization for aminopyridine substrates.

Q1: My Suzuki coupling of a 3-bromoaminopyridine with a boronic acid is giving low to no yield. What's going wrong?

Answer: This is a classic problem stemming from two primary factors: catalyst inhibition and the inherent electronic deactivation of the pyridine ring. The pyridine nitrogen can act as a ligand, coordinating to the palladium center and shutting down the catalytic cycle.[6] Additionally, the electron-deficient nature of the ring makes the C-Br bond less susceptible to oxidative addition, the crucial first step in the catalytic cycle.

Troubleshooting Workflow:

  • Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective. You need a more robust system designed for heteroaryl substrates.

    • Ligand Choice: Switch to electron-rich, sterically bulky phosphine ligands. These ligands accelerate both oxidative addition and reductive elimination while discouraging catalyst inhibition.[7][8]

    • Palladium Source: Use a stable, air-tolerant pre-catalyst (e.g., G3-XPhos, G4-RuPhos) to ensure consistent generation of the active Pd(0) species.

  • Optimize the Base and Solvent:

    • Base: The choice of base is critical. Weaker bases like Na₂CO₃ are often insufficient. Use a stronger base such as K₃PO₄ or Cs₂CO₃ to facilitate the vital transmetalation step.[4]

    • Solvent: Ensure your solvent can solubilize all components. Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or DMF are standard. For particularly stubborn couplings, increasing the temperature, sometimes with microwave irradiation, can dramatically improve yields.[4]

Troubleshooting Summary: Suzuki Coupling of Haloaminopyridines

Problem Potential Cause Recommended Solution Rationale
No reaction / Low ConversionCatalyst DeactivationUse a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos).[7]Steric hindrance prevents the pyridine nitrogen from binding strongly to the Pd center, keeping the catalyst active.
Sluggish Oxidative AdditionSwitch from a C-Cl to a C-Br or C-I substrate if possible.C-Cl bonds are stronger and less reactive. Reactivity order is C-I > C-Br > C-Cl.[6][9]
Ineffective TransmetalationChange base from Na₂CO₃ or Et₃N to a stronger base like K₃PO₄ or Cs₂CO₃.[4]A stronger base is required to activate the boronic acid for the transmetalation step with the deactivated substrate.
Formation of Side ProductsProtodeboronation of Boronic AcidUse anhydrous solvents and rigorously exclude water.Water can lead to the hydrolytic decomposition of the boronic acid reagent.[6]
Homocoupling of Boronic AcidEnsure the reaction is under an inert atmosphere (Argon or Nitrogen).Oxygen can promote the oxidative self-coupling of the boronic acid.[6]

Q2: I am attempting a Buchwald-Hartwig amination on a 2-chloro-aminopyridine, but the reaction is failing. How can I make it work?

Answer: The Buchwald-Hartwig amination of aminopyridines, especially with less reactive chloro-substrates, is exceptionally challenging. The issues of catalyst poisoning by the pyridine nitrogen are compounded by the difficulty of achieving oxidative addition into a strong C-Cl bond.[9]

Key Optimization Points:

  • Use a Specialized Catalyst System: This is non-negotiable for such a difficult transformation. Palladium pre-catalysts developed specifically for challenging couplings are required. Systems based on ligands like RuPhos and BrettPhos, often used in combination with a strong, non-nucleophilic base like LiHMDS, have proven effective for coupling amines with unprotected 3-halo-2-aminopyridines.[10]

  • Volatile Amines: If you are using a low-boiling-point amine (e.g., methylamine, dimethylamine), standard reflux conditions will fail due to evaporation. The reaction must be performed in a sealed tube to maintain the concentration of the amine.[11][12]

  • Temperature: High temperatures (80-120 °C) are typically necessary to drive the reaction to completion.[9]

dot graph TD subgraph "Troubleshooting a Failing Aminopyridine Cross-Coupling" direction LR A[Start: Low Yield / No Reaction] --> B{Is the Catalyst System Optimized?}; B -- No --> C[Switch to Bulky Ligand(e.g., XPhos, RuPhos) & Pd Pre-catalyst]; B -- Yes --> D{Is the Base Strong Enough?}; C --> E[Re-run Reaction]; D -- No --> F[Change to K₃PO₄,Cs₂CO₃, or LiHMDS]; F --> E; D -- Yes --> G{Is the Temperature Sufficient?}; G -- No --> H[Increase Temperatureor Use Microwave]; H --> E; G -- Yes --> I[Consider Alternative Strategy:Protecting Group orDifferent Reaction Type]; I --> J[End]; E --> K{Success?}; K -- Yes --> J; K -- No --> I;

end Troubleshooting workflow for aminopyridine cross-coupling.

Q3: My Sonogashira coupling of a 2-amino-3-bromopyridine is not working well. What conditions are recommended?

Answer: Sonogashira couplings on aminopyridines face the usual challenge of catalyst inhibition.[13] However, optimized conditions have been developed that provide high yields. A typical successful system involves a palladium catalyst, a phosphine ligand, a copper(I) co-catalyst, and an amine base in a polar aprotic solvent.[13][14]

  • Optimized System: Studies have shown that a combination of Pd(CF₃COO)₂, PPh₃, and CuI as an additive, with Et₃N as the base in DMF at 100 °C, can provide excellent yields (72-96%) for the coupling of 2-amino-3-bromopyridines with various terminal alkynes.[13][14]

  • Copper-Free Conditions: While classic Sonogashira reactions use a copper co-catalyst, copper-free versions have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[15][16] These often require specific ligands and conditions but can be advantageous for complex syntheses.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

Q4: I am trying to displace a halide from a 2-aminopyridine using an amine nucleophile, but the reaction is not proceeding. Why?

Answer: This is an interesting case where the amino group itself can be the problem in an SNAr reaction. While the pyridine ring is electron-deficient and generally amenable to nucleophilic attack (especially at the 2- and 4-positions), the exocyclic amino group is electron-donating.[17] This donation counteracts the ring's inherent electron deficiency, deactivating it towards nucleophilic attack and making the SNAr reaction difficult.

Solutions and Alternative Strategies:

  • Transition-Metal-Enabled π-Coordination: A modern approach involves using a transition metal, such as Ruthenium(II), to catalyze the SNAr reaction.[18][19] The metal transiently coordinates to the pyridine ring in an η⁶-fashion, making the ring highly electrophilic and activating it for nucleophilic attack by another amine. This strategy effectively bypasses the deactivating effect of the amino group.[18][19]

  • Chichibabin Amination: For introducing an amino group onto an unsubstituted pyridine, the classic Chichibabin amination (using sodium amide, NaNH₂) is a powerful, albeit harsh, method that directly aminates the C2 position.[20][21]

  • Activation via N-Oxide: The pyridine can be converted to an N-oxide. This strongly activates the 2- and 4-positions for nucleophilic attack. After the substitution reaction, the N-oxide can be reduced back to the pyridine.[21][22]

Section 3: Acylation and Directed ortho-Metalation (DoM)

Q5: The acylation of my 3-aminopyridine with a carboxylic acid using standard coupling reagents (e.g., EDC/HOBt) is very slow and incomplete. How can I improve this?

Answer: The low nucleophilicity of the amino group in 3-aminopyridine is the primary culprit.[4] The electron-withdrawing effect of the pyridine ring reduces the electron density on the nitrogen, making it a poor nucleophile.

Strategies for Efficient Acylation:

  • Activate the Carboxylic Acid: Instead of relying on standard peptide coupling reagents, convert the carboxylic acid to a more potent electrophile. An acyl chloride or acid anhydride will react much more readily with the weakly nucleophilic aminopyridine.[4]

  • Use a Catalyst: For direct amide couplings, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) alongside a carbodiimide like EDC can significantly accelerate the reaction.[4] DMAP acts as a nucleophilic catalyst, forming a highly reactive acyl-pyridinium intermediate.

Q6: I need to functionalize the position ortho to the amino group on my aminopyridine. Is Directed ortho-Metalation (DoM) a viable strategy?

Answer: Yes, DoM is an excellent and highly regioselective strategy for this purpose.[23] However, the free amino group (-NH₂) is too acidic and will be deprotonated by the organolithium base. You must first protect the amino group to turn it into an effective directing metalation group (DMG).

  • Pivaloyl Protecting Group: Converting the amino group to a pivaloyl amide (-NHCOtBu) creates a powerful and sterically bulky DMG.[24] This group effectively directs lithiation (using a strong base like sec-BuLi) exclusively to the C-H bond ortho to it. The resulting aryllithium species can then be trapped with a wide range of electrophiles.[23][24][25]

dot graph "Diagram" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", color="#4285F4"];

} DoM workflow for ortho-functionalization of aminopyridines.

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination of a Challenging 2-Bromopyridine with a Volatile Amine

This protocol is adapted for amines with low boiling points and substrates prone to catalyst inhibition.[11][12]

Materials:

  • Substituted 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Volatile Amine (e.g., Cyclopropylamine) (5.0 mmol, 5.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (0.10 mmol, 10 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Ace-Thred heavy-walled sealed tube with PTFE cap

Procedure:

  • Vessel Preparation: To the Ace-Thred sealed tube, add the 2-bromopyridine (1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), dppp (41.2 mg, 0.10 mmol), and NaOt-Bu (192 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with the cap and purge with dry argon or nitrogen for 5 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL). Then, add the volatile amine (e.g., cyclopropylamine, 0.35 mL, 5.0 mmol).

  • Sealing and Reaction: Securely seal the tube cap. Place the tube in a pre-heated oil bath at 80-100 °C.

    • Safety Note: Ensure the sealed tube is rated for the temperature and pressure. Use a blast shield.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or LC-MS by taking a small, quenched aliquot.

  • Workup: After the reaction is complete, cool the tube to room temperature. Carefully open the tube and quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

References

  • Doraghi, F., Rezainia, L., & Morshedsolouk, M. H. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • Orie, K. J., & Ikani, P. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
  • (2023). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. Available at: [Link]

  • Orie, K. J., & Ikani, P. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. Available at: [Link]

  • Buchwald–Hartwig amination. Grokipedia. Available at: [Link]

  • (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. angewandte.org. Available at: [Link]

  • Gruß, H., & Sewald, N. (2024). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. ResearchGate. Available at: [Link]

  • Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. RSC Publishing. Available at: [Link]

  • Ye, M., & Song, J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

  • Daugulis, O., et al. (2019). 1-Aminopyridinium Ylides as Monodentate Directing Groups for sp3 C–H Bond Functionalization. Journal of the American Chemical Society.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Available at: [Link]

  • Fier, P. S., & Krska, S. W. (2018). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. Available at: [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. PMC. Available at: [Link]

  • Ye, M., & Song, J. J. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. ijpsonline.com.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. Available at: [Link]

  • Easy Access to 2-Aminopyridines. GalChimia. Available at: [Link]

  • Amination of Aminopyridines via η6-Coordination Catalysis.
  • Late-Stage C–H Functionaliz
  • Directed Ortho Metalation. Andrew G. Myers Research Group. Available at: [Link]

  • Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen.
  • Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. ACS Publications. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). ResearchGate. Available at: [Link]

  • Directed ortho metalation. Wikipedia. Available at: [Link]

  • Imidazopyridines. MDPI.
  • Directed Ortho Metalation Guide. Scribd. Available at: [Link]

  • Traceless Benzylic C-H Amination via Bifunctional N-Aminopyridinium Intermedi
  • Challenges in the functionalization of pyridines. ResearchGate. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Recent Advances in Direct Pyridine C-H Activation Strategies. Bentham Science. Available at: [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: [Link]

  • Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. ouci.u-tokyo.ac.jp.
  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. chemical.ai. Available at: [Link]

Sources

Troubleshooting

Cyanopyridine Synthesis &amp; Scale-Up: Technical Support Center

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to translate milligram-scale cyanopyridine syntheses into robust, kilogram-to-ton scale proce...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to translate milligram-scale cyanopyridine syntheses into robust, kilogram-to-ton scale processes. Cyanopyridines are critical intermediates for active pharmaceutical ingredients (APIs) like isoniazid and escitalopram, as well as numerous agrochemicals[1]. However, scaling up introduces severe thermodynamic and kinetic challenges. Highly exothermic ammoxidation reactions can lead to thermal runaway and catalyst degradation[2][3], while transition-metal-catalyzed cyanations are notoriously prone to catalyst poisoning[4][5].

This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure your scale-up campaigns succeed.

Part 1: Vapor-Phase Catalytic Ammoxidation of Picolines

Ammoxidation is the industrial standard for the continuous, large-scale production of cyanopyridines (e.g., converting 3-picoline to 3-cyanopyridine or 4-picoline to 4-cyanopyridine). It directly converts a methyl group to a nitrile using ammonia and oxygen over a heterogeneous catalyst[1][6].

Mechanistic Insight: The reaction relies on a Mars-van Krevelen mechanism. The V⁵⁺/V⁴⁺ redox cycle on a V₂O₅/TiO₂ catalyst surface facilitates sequential oxidation and nitrogen insertion[3]. Maintaining this specific oxidation state balance is critical; driving the catalyst to a V³⁺ state results in unselective over-oxidation[3].

Step-by-Step Protocol: Continuous Fluidized-Bed Ammoxidation
  • Catalyst Preparation: Load a fluidized-bed reactor with a V₂O₅/TiO₂ catalyst. Ensure the TiO₂ content is between 50-60 mole% to maximize V-Ti contact and optimize the (V=O)³⁺ surface bond[3].

  • Feed Gas Mixture: Vaporize the picoline starting material. Mix with NH₃ and air. A typical input mixture requires 1–20 moles of NH₃ and 2–20 moles of oxygen per 1 mole of picoline[6].

  • Reaction Parameters: Maintain the reactor temperature strictly between 300°C and 380°C. Target a residence time of 2.5 to 5.0 seconds[2][6].

  • Quenching (Critical Step): Route the hot gaseous effluent into a quench tower. Do not use an aqueous quench. Instead, use a predominantly non-aqueous quench fluid containing cold picoline to drop the temperature below 50°C[2].

  • Isolation: Separate the cyanopyridine from the picoline quench fluid via fractional distillation prior to recycling the picoline[2].

Troubleshooting & FAQs: Ammoxidation

Q: My cyanopyridine yield is dropping, and I am seeing high levels of nicotinamide and nicotinic acid byproducts. What is failing? A: This is a classic quenching failure. At elevated temperatures, cyanopyridines are highly susceptible to hydrolysis. If you are using a traditional water quench, the water reacts with the newly formed nitrile group to form pyridinecarboxamide (nicotinamide) and pyridinecarboxylic acid[2]. Solution: Switch to a non-aqueous picoline quench system. By quenching the gaseous product with cold picoline, you eliminate the hydrolytic environment, materially increasing the isolated yield of the cyanopyridine[2].

Q: The reactor temperature is spiking, and CO₂/HCN levels in the off-gas are increasing. How do I stabilize the bed? A: You are experiencing thermal runaway leading to the complete destruction of the pyridine ring (over-oxidation). Ammoxidation is highly exothermic. If the V⁵⁺/V³⁺ transformation dominates over the selective V⁵⁺/V⁴⁺ cycle, unselective oxidation occurs[3]. Solution: Increase the fluidization velocity to improve heat transfer. Additionally, verify your catalyst support; nano-sized TiO₂ particles can lead to weak active-species interactions, promoting direct oxidation by air instead of ammoxidation[3].

Ammoxidation Picoline Picoline + NH3 + O2 (Feed Gas) Reactor Fluidized Bed Reactor (V2O5/TiO2, 300-450°C) Picoline->Reactor Quench Quench Operation (Non-Aqueous Picoline) Reactor->Quench Optimal Temp & Quench Byproduct Hydrolysis/Over-oxidation (Nicotinamide/CO2) Reactor->Byproduct Temp > 450°C or Aqueous Quench Product Cyanopyridine (High Yield) Quench->Product

Workflow and troubleshooting logic for the continuous ammoxidation of picolines.

Part 2: Transition-Metal Catalyzed Cyanation of Halopyridines

For late-stage functionalization or complex API intermediates, vapor-phase ammoxidation is too harsh. Palladium- or Nickel-catalyzed cyanation of halopyridines is preferred. However, this method has a reputation for being difficult to scale due to cyanide poisoning of the catalyst[5].

Mechanistic Insight: The catalytic cycle involves oxidative addition of the halopyridine, transmetalation with the cyanide source, and reductive elimination. If the local concentration of cyanide ions is too high, it forms an inactive, coordinatively saturated [Pd(CN)₄]²⁻ complex, completely stalling the reaction[4][5].

Step-by-Step Protocol: Scalable Pd-Catalyzed Cyanation (Batch/Flow)
  • Pre-activation: In a dry, nitrogen-flushed reactor, slurry the halopyridine (1.0 eq), Pd₂(dba)₃ (0.6 mol%), and Xantphos or dppf ligand (1.1 mol%) in DMF[4][5].

  • Heating: Preheat the mixture to the target reaction temperature (e.g., 50°C for activated bromides, or up to 180°C for microwave/stop-flow systems)[4][5].

  • Dosed Addition (Crucial Step): Slowly dose the cyanide source (e.g., Zn(CN)₂, 0.62 eq) into the preheated mixture. Do not add it upfront. [4][5].

  • Reaction: Maintain heating and agitation until full conversion is observed via HPLC (typically 2-3 hours on a multi-kilogram scale, or 120 seconds in microwave flow)[4][5].

  • Workup: Cool to room temperature, quench with an aqueous sodium carbonate solution, and extract with ethyl acetate.

Troubleshooting & FAQs: Catalytic Cyanation

Q: The reaction stalls at 20-30% conversion. Adding more catalyst does not restart it. Why? A: You have poisoned your palladium catalyst. If the cyanide source is added at the beginning of the reaction at room temperature, it outcompetes the halopyridine for the Pd(0) center, forming an unreactive anionic palladium-cyanide complex[5]. Solution: Alter the order of addition. The halopyridine, catalyst, and ligand must be preheated before the cyanide source is introduced. Dosing the cyanide source slowly ensures its concentration remains low enough to allow oxidative addition to proceed first[5].

Q: We are trying to scale up a microwave-assisted cyanation using continuous flow, but our yields are inconsistent compared to our 2 mL batch vials. What is the cause? A: In continuous stop-flow reactors, solid handling is the primary failure point. Zn(CN)₂ is insoluble in DMF. If the particle size of Zn(CN)₂ is too large or inconsistent, the slurry will settle in the feed lines, leading to variable stoichiometry in the heating zone[4]. Solution: Grind the Zn(CN)₂ to a fine powder (<600 microns) and use a co-solvent or additive like TMEDA (0.22 eq) to help solubilize the zinc species and stabilize the slurry feed[4].

Cyanation Prep Preheat Halopyridine + Pd Catalyst + Ligand AddCN Dosed Addition of Zn(CN)2 or TMSCN Prep->AddCN Correct Order Poison Catalyst Poisoning (Inactive Pd-CN complex) Prep->Poison All-at-once addition Reaction Cross-Coupling (50-180°C) AddCN->Reaction Product Cyanopyridine API Intermediate Reaction->Product

Scale-up workflow for Pd-catalyzed cyanation highlighting catalyst poisoning prevention.

Part 3: Quantitative Data Summaries

To guide your process selection, the following table synthesizes the operational parameters and performance metrics of the primary cyanopyridine scale-up methodologies.

Process TypeSubstrateCatalyst SystemTemp (°C)Cyanide/Nitrogen SourceKey Scale-Up ChallengeExpected Yield
Ammoxidation [1][6]3- or 4-PicolineV₂O₅/TiO₂300 - 450NH₃ + O₂ (Air)Exothermicity, Hydrolysis90 - 98%
Pd-Cyanation [4][5]HalopyridinesPd₂(dba)₃ / dppf50 - 180Zn(CN)₂ or K₄[Fe(CN)₆]Catalyst Poisoning85 - 99%
Ni-Cyanation [7](Hetero)aryl halidesNi(0)/Ni(II)60 - 100Acetonitrile (CH₃CN)Ligand stability75 - 90%
Chlorination [8]3-Cyanopyridine 1-oxideNone (POCl₃ used)80 - 100N/A (Functionalization)Highly exothermic quench86 - 96%

Part 4: General FAQs for Cyanopyridine Handling & Purification

Q: How do we safely quench the chlorination of 3-cyanopyridine 1-oxide with POCl₃ on a 500g+ scale? A: The reaction of excess POCl₃ with water is violently exothermic. On scale, do not pour water into the reaction. Instead, distill off the excess POCl₃ under reduced pressure first. Then, slowly add the cooled reaction mixture into a large volume of cold water (approximately 10 times the volume) with vigorous stirring, maintaining the quench temperature below 50°C using external cooling[8].

Q: What is the most sustainable cyanide source for late-stage cyanation? A: Recent advances have demonstrated that Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a highly effective, non-toxic, and easy-to-handle cyanide source for Pd-catalyzed reactions[5][9]. Furthermore, emerging Nickel-catalyzed protocols can utilize simple acetonitrile as the cyano source, completely avoiding traditional cyanide salts[7].

References

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]

  • Optimisation and scale-up of microwave assisted cyanation. StylaCats Ltd / CEM. [Link]

  • Method of Making Cyanopyridines (US20080039632A1).
  • Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance. ResearchGate.[Link]

  • Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source. ACS Catalysis.[Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]

  • Development of a Mild and Robust Method for Palladium Catalyzed Cyanation on Large Scale. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of N-(5-Cyanopyridin-2-yl)pivalamide and its Analogues in Modern Synthesis

Introduction In the landscape of contemporary organic synthesis, the strategic functionalization of heteroaromatic scaffolds remains a cornerstone of drug discovery and materials science. Among these, the pyridine ring i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary organic synthesis, the strategic functionalization of heteroaromatic scaffolds remains a cornerstone of drug discovery and materials science. Among these, the pyridine ring is a structure of paramount importance.[1] The precise, regioselective introduction of substituents onto this ring is critical for modulating the physicochemical and pharmacological properties of active molecules. Within the synthetic chemist's toolkit, directing groups are indispensable for achieving such precision, particularly in the realm of C–H bond activation.[2][3]

The pivalamide functional group has emerged as a uniquely powerful tool, serving a dual role as a robust protecting group for aminopyridines and as a highly effective directing group for ortho-functionalization.[1][4] Its characteristic steric bulk shields the amide nitrogen from undesirable side reactions, while the carbonyl oxygen provides a reliable coordination site for transition metal catalysts.[1] This guide focuses on N-(5-Cyanopyridin-2-yl)pivalamide , a substrate of increasing interest. We will provide an in-depth comparative analysis of its reactivity, contextualized against other key pivalamide analogues. The central objective is to elucidate how the interplay between the pivalamide director, the pyridine scaffold, and a potent electron-withdrawing substituent—the cyano group—governs its chemical behavior. This analysis is supported by mechanistic insights and representative experimental data to inform practical applications in research and development.

The Dual Nature of the Pivalamide Group: Protection and Direction

The utility of the pivalamide group stems from its unique combination of steric and electronic properties. This dual-functionality is central to its application in multi-step synthetic sequences.

A Bulky Guardian: The Protective Role

The tert-butyl moiety of the pivaloyl group provides significant steric hindrance, effectively protecting the amino functionality on the pyridine ring from a wide array of reaction conditions, including the presence of strong bases or nucleophiles.[1] This stability prevents unwanted N-alkylation or N-acylation, ensuring that transformations occur at other desired positions on the heterocyclic core.

A Precise Guide: The Directing Role

The most significant function of the pivalamide group is its role as a Directed Metalating Group (DMG). In processes like Directed ortho-Metalation (DoM), the carbonyl oxygen of the pivalamide acts as a Lewis basic site, coordinating to an organometallic reagent (e.g., an organolithium base) or a transition metal catalyst (e.g., Palladium, Rhodium).[1][5] This chelation event forms a stable metallacyclic intermediate, which positions the metal center in close proximity to the C-H bond at the ortho position (C3 of the pyridine ring), facilitating its selective deprotonation and subsequent functionalization.[1]

Caption: Mechanism of pivalamide-directed ortho-metalation (DoM).

Core Reactivity: The Interplay of the Pyridine Ring and Substituents

The reactivity of N-(5-Cyanopyridin-2-yl)pivalamide is not defined by the pivalamide group alone. The inherent electronic nature of the pyridine ring and the powerful influence of the C5-cyano substituent are critical determinants.

The Pyridine Scaffold: An Electron-Deficient Arena

Unlike its carbocyclic counterpart, benzene, pyridine is a π-deficient heteroaromatic system.[6] The presence of the electronegative nitrogen atom lowers the energy of the ring's molecular orbitals and reduces electron density, particularly at the C2, C4, and C6 positions.[7][8] This has two major consequences:

  • Reduced Susceptibility to Electrophilic Aromatic Substitution: Pyridine is significantly less reactive towards electrophiles than benzene, with reactivity often compared to that of nitrobenzene.[8] Furthermore, acidic conditions typically protonate the basic nitrogen atom, further deactivating the ring.[6]

  • Enhanced Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it more amenable to attack by nucleophiles, especially when a good leaving group is present at the C2 or C4 positions.[8]

The Cyano Group: A Powerful Modulator

The cyano (-CN) group at the C5 position is a potent electron-withdrawing group (EWG) through both resonance and inductive effects. Its placement para to the pivalamide-bearing carbon (C2) and meta to the target C3-H bond profoundly impacts the substrate's reactivity:

  • Increased C-H Acidity: The cyano group further reduces electron density across the pyridine ring, which is expected to increase the acidity of the ring C-H bonds. This can facilitate the C-H cleavage step in directed metalation reactions.

  • Modulation of Catalyst Coordination: While the primary coordination site for the metal catalyst is the pivalamide's carbonyl oxygen, the electronic environment of the pyridine nitrogen is also altered. Studies have shown that electron-withdrawing groups on pyridine-based directing templates can enhance reactivity in certain Pd-catalyzed C-H functionalizations.[9]

  • Activation for Nucleophilic Attack: The presence of a strong EWG like a cyano group significantly activates the pyridine ring for nucleophilic aromatic substitution.[10] In some cases, the cyano group itself can even serve as a leaving group in SNAr reactions, a unique reactivity pathway not available to many other substituted pyridines.[11]

Comparative Reactivity Analysis

To fully appreciate the unique characteristics of N-(5-Cyanopyridin-2-yl)pivalamide, it is essential to compare its reactivity against structurally related analogues. We will consider three key alternatives: the unsubstituted parent compound, an analogue with a different electron-withdrawing group, and the corresponding phenyl derivative.

CompoundKey Structural FeatureElectronic Effect of SubstituentExpected Reactivity in Directed ortho-MetalationSusceptibility to Nucleophilic Attack
N-(5-Cyanopyridin-2-yl)pivalamide 5-Cyano Group Strong Electron-Withdrawing (-I, -M)Enhanced: Increased C-H acidity and potential for favorable catalyst electronics.High: Ring is strongly activated towards nucleophilic attack.
N-(Pyridin-2-yl)pivalamide Unsubstituted Pyridine Neutral (relative baseline)Baseline: Standard reactivity for pivalamide-directed C-H activation on a pyridine scaffold.[12]Moderate: Susceptible, but less so than the cyano-substituted analogue.
N-(5-Fluoropyridin-2-yl)pivalamide 5-Fluoro Group Strong Electron-Withdrawing (-I)Enhanced: Fluorine's inductive effect increases C-H acidity, often improving reaction yields.[9]High: Ring is strongly activated, though fluorine is a poorer leaving group than -CN in some SNAr contexts.
N-Phenylpivalamide Benzene Ring Electron-richer than pyridineLower/Different: Benzene C-H bonds are less acidic. The absence of the pyridine nitrogen changes the primary coordination geometry and electronic landscape.Very Low: Requires harsh conditions or specific activation for SNAr.
Analysis of Alternatives
  • vs. N-(Pyridin-2-yl)pivalamide: This comparison directly isolates the effect of the cyano group. While the unsubstituted analogue is a competent substrate for directed C-H functionalization, the presence of the cyano group in our target molecule is predicted to accelerate the rate-limiting C-H activation/cleavage step due to the increased acidity of the C3-H bond.[13]

  • vs. N-(5-Fluoropyridin-2-yl)pivalamide: Both cyano and fluoro groups are strong EWGs that enhance reactivity in C-H activation.[9] However, their mechanisms of electron withdrawal differ (cyano: induction and resonance; fluoro: primarily induction). This can lead to subtle differences in reaction rates and substrate scope. The cyano group offers a unique secondary reactivity handle, as it can participate in or be a target for nucleophilic substitution, a feature not shared by the fluoro-analogue under typical conditions.[11]

  • vs. N-Phenylpivalamide: This comparison highlights the crucial role of the pyridine nitrogen. The pyridine nitrogen provides a secondary potential coordination site and contributes to the overall electron-deficient nature of the ring, which is beneficial for the C-H activation step. The more electron-rich nature of the benzene ring in N-phenylpivalamide generally results in lower reactivity under similar catalytic conditions for C-H activation.

Substituent_Effects Piv Pivalamide Group (Directing Function) Reactivity Overall Reactivity Profile (e.g., C-H Activation Rate) Piv->Reactivity  Positions Catalyst Pyr Pyridine Ring (Electronic Scaffold) Pyr->Reactivity  Influences C-H Acidity Sub C5-Substituent (Electronic Modulation) Sub->Pyr  Modifies Ring Electronics

Caption: Logical relationship of key structural components influencing reactivity.

Representative Experimental Protocol: Palladium-Catalyzed ortho-Arylation

To provide a practical context for the discussed reactivity, this section details a general procedure for the Pd-catalyzed C-H arylation of a pivalamide-protected aminopyridine. This protocol is based on established methodologies in the field.[12][13][14]

Materials and Equipment
  • Substrate: N-(5-Cyanopyridin-2-yl)pivalamide (or other pivalamide analogue)

  • Coupling Partner: Aryl iodide or aryl bromide (e.g., 4-iodotoluene)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (Optional): Triphenylphosphine (PPh₃) or other suitable ligand

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer hotplate, inert gas (Argon or Nitrogen) supply, standard glassware for workup and purification (silica gel chromatography).

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add N-(5-Cyanopyridin-2-yl)pivalamide (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired ortho-arylated product.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.

Experimental_Workflow A 1. Assemble Reactants (Substrate, Aryl Halide, Catalyst, Base) in Schlenk Flask B 2. Add Anhydrous Solvent under Inert Atmosphere A->B C 3. Heat and Stir (e.g., 120 °C, 12-24h) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D Monitor E 5. Aqueous Workup (Extraction with Organic Solvent) C->E D->C F 6. Purification (Silica Gel Chromatography) E->F G 7. Product Characterization (NMR, HRMS) F->G

Caption: General experimental workflow for a comparative reactivity study.

Conclusion

N-(5-Cyanopyridin-2-yl)pivalamide is a highly versatile and reactive substrate for modern organic synthesis. Its reactivity is governed by a synergistic interplay of three key elements: the reliable directing capability of the pivalamide group, the inherent electron-deficient nature of the pyridine scaffold, and the powerful electronic modulation provided by the C5-cyano substituent.

Compared to unsubstituted or phenyl analogues, N-(5-Cyanopyridin-2-yl)pivalamide exhibits enhanced reactivity in directed C-H functionalization reactions, attributable to the increased acidity of the target C-H bond. While its reactivity profile is similar to other analogues bearing strong electron-withdrawing groups like fluorine, the cyano group provides unique opportunities for subsequent transformations via nucleophilic aromatic substitution. Understanding these nuanced differences is critical for researchers and drug development professionals seeking to leverage this scaffold for the efficient and selective synthesis of complex, highly functionalized pyridine derivatives.

References
  • Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activ
  • A Simple and Versatile Amide Directing Group for C–H Functionaliz
  • The Pivalamide Protecting Group on a Pyridine Scaffold: A Technical Guide. Benchchem.
  • Direct Transamidation Reactions: Mechanism and Recent Advances. MDPI.
  • Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activ
  • Pyridine/pyrimidine groups in C−H activation.
  • Decoding Directing Groups and Their Pivotal Role in C−H Activation.
  • Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles.
  • Pyridine. Wikipedia.
  • Aromatic heterocycles 1: structures and reactions. University of Oxford.
  • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Publishing.
  • Tuning Reactivity in Pd‐catalysed C(sp3)
  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionaliz
  • Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. University of Michigan.
  • Directed Metal-Catalyzed C-H Bond Functionaliz

Sources

Comparative

structure-activity relationship (SAR) studies of cyanopyridine-based inhibitors

Structure-Activity Relationship (SAR) Studies of Cyanopyridine-Based Inhibitors: A Comparative Performance Guide Executive Summary The 3-cyanopyridine scaffold has emerged as a "privileged structure" in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of Cyanopyridine-Based Inhibitors: A Comparative Performance Guide

Executive Summary

The 3-cyanopyridine scaffold has emerged as a "privileged structure" in modern medicinal chemistry. Characterized by its planar aromatic system, a nitrogen atom capable of acting as a hydrogen bond acceptor, and a cyano group that effectively penetrates the ATP-binding hinge region of kinases, this core is highly versatile. This guide objectively compares the performance of advanced cyanopyridine-based inhibitors against standard-of-care alternatives, focusing on their efficacy in targeting PIM-1 kinase and dual EGFR/BRAF pathways.

Mechanistic Overview & Pathway Targeting

Cyanopyridine derivatives primarily function as competitive ATP antagonists. In the context of oncology, their most validated target is PIM-1, an oncogenic serine/threonine kinase overexpressed in solid tumors (e.g., prostate, breast) and hematological malignancies[1]. By occupying the ATP-binding pocket, cyanopyridines block the phosphorylation of downstream pro-survival proteins (such as Bad and c-Myc), thereby dismantling the tumor cell's resistance to apoptosis[2].

PIM1_Pathway Cyanopyridine Cyanopyridine Inhibitor PIM1 PIM-1 Kinase (Overexpressed) Cyanopyridine->PIM1 ATP Blockade Apoptosis Apoptosis (Cell Death) Cyanopyridine->Apoptosis Induces Substrates Pro-survival Proteins PIM1->Substrates Phosphorylation Survival Tumor Cell Survival Substrates->Survival Promotes

Mechanism of cyanopyridine-based PIM-1 kinase inhibitors inducing tumor cell apoptosis.

Comparative Performance Analysis

To objectively evaluate the therapeutic potential of cyanopyridine inhibitors, it is critical to benchmark them against established reference drugs. The table below synthesizes quantitative data comparing various cyanopyridine derivatives against standard chemotherapeutics (5-FU, Doxorubicin) and reference kinase inhibitors (Quercetagetin, Staurosporine, Erlotinib).

Table 1: Comparative Inhibitory Performance of Cyanopyridine Derivatives vs. Reference Standards

Compound ClassSpecific CompoundPrimary TargetTarget IC₅₀Cytotoxicity (Cell Line)Cell Line IC₅₀Reference Drug (Target / Cell)
3-Cyanopyridine Compound 4d[1]PIM-1 Kinase0.46 µMHepG26.95 µMQuercetagetin (0.56 µM) / 5-FU (9.42 µM)
3-Cyanopyridine Compound 4c[1]PIM-1 Kinase0.61 µMHCT-1167.15 µMQuercetagetin (0.56 µM) / 5-FU (8.01 µM)
Pyrido-pyrimidine Compound 4[3]PIM-1 Kinase11.4 nMMCF-70.57 µMStaurosporine (16.7 nM) / Staurosporine (6.76 µM)
Hybrid Scaffold Compound 18[4]EGFR / BRAF110 nM / 140 nMMultiple~1.20 µMErlotinib (80 nM) / Doxorubicin (1.10 µM)

Key Insights:

  • Superiority over Standards: Compound 4d demonstrates a PIM-1 IC₅₀ of 0.46 µM, outperforming the reference inhibitor Quercetagetin (0.56 µM), while simultaneously exhibiting higher cytotoxicity against HepG2 cells than 5-FU[1].

  • Nanomolar Potency: Advanced pyrido-pyrimidine derivatives (Compound 4) achieve extraordinary PIM-1 inhibition at 11.4 nM, surpassing the highly potent pan-kinase inhibitor Staurosporine (16.7 nM)[3].

  • Dual-Targeting Capabilities: Hybridizing the cyanopyridin-2-one core with a quinazolin-4-one moiety (Compound 18) shifts selectivity, yielding a dual EGFR/BRAF inhibitor that closely rivals Erlotinib[4].

Structure-Activity Relationship (SAR) Logic

The performance variations observed above are directly tied to specific structural modifications. Understanding this causality is essential for rational drug design.

  • The Core Scaffold (Cyanopyridines vs. Cyanopyridinones): Fully aromatic 3-cyanopyridines generally exhibit stronger PIM-1 kinase inhibition than their 2-oxo counterparts (cyanopyridinones). The fully planar, aromatic pyridine ring allows for optimal π−π stacking within the hydrophobic ATP-binding pocket[1]. However, the 2-oxo modification alters the hydrogen bond donor/acceptor profile, which can sometimes enhance broad-spectrum cellular cytotoxicity by improving aqueous solubility.

  • Position 4 Substitutions: Grafting electron-withdrawing groups (EWGs), such as halogens (e.g., 2,4-dichlorophenyl), at the 4-position significantly increases the molecule's lipophilicity. This modification drives the compound deeper into the hydrophobic sub-pockets of the kinase, dramatically increasing target affinity[1].

  • Hybridization (Position 6 & Beyond): Fusing the cyanopyridine core with other privileged scaffolds dictates target selectivity. Linking a quinazolinone moiety creates a spatial geometry that perfectly mimics the dual-pharmacophore requirements for inhibiting both EGFR and mutant BRAF V600E[4].

SAR_Logic Core 3-Cyanopyridine Scaffold Pos2 Position 2 (Oxo/Amino) Core->Pos2 Pos4 Position 4 (Aryl Groups) Core->Pos4 Pos6 Position 6 (Hybridization) Core->Pos6 Oxo 2-Oxo (Cyanopyridinone) Alters Solubility Pos2->Oxo Modification EWG Increased Lipophilicity & Target Affinity Pos4->EWG Halogenation Hybrid Dual EGFR/BRAF Inhibition Pos6->Hybrid Fusion

Structure-Activity Relationship (SAR) logic for optimizing the 3-cyanopyridine scaffold.

Self-Validating Experimental Workflows

To ensure the trustworthiness of the SAR data, all cited biological evaluations rely on self-validating assay systems. The inclusion of internal benchmarks guarantees that the experimental window is accurate and reproducible.

Workflow Prep Compound Preparation Treat Cell/Enzyme Treatment Prep->Treat Control Self-Validation (Ref. Drugs) Treat->Control Benchmarks Readout Assay Readout (Luminescence/Abs) Treat->Readout Control->Readout Analysis IC50 Calculation (Non-linear Reg.) Readout->Analysis Data Input

Self-validating experimental workflow for evaluating cyanopyridine kinase inhibitors.

Protocol A: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo)

Causality: Measuring ADP production via luminescence provides a highly sensitive, interference-free proxy for kinase activity. Because the signal is directly proportional to ATP depletion, it eliminates the false positives common in colorimetric assays.

  • Reagent Preparation: Prepare serial dilutions of the synthesized cyanopyridine inhibitors in 100% DMSO, ensuring the final assay concentration of DMSO does not exceed 1% to prevent enzyme denaturation.

  • Reaction Assembly & Self-Validation: In a 384-well plate, combine recombinant human PIM-1 kinase, the specific peptide substrate, and ATP. Crucial Validation Step: Include wells treated with Staurosporine (positive control for 100% inhibition) and vehicle-only wells (0.1% DMSO, negative control for 0% inhibition). This establishes the assay's dynamic range and allows for the calculation of the Z'-factor (>0.5 required for validity)[3].

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes to allow for steady-state ATP hydrolysis.

  • Readout: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Following a 40-minute incubation, add the Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase-mediated luminescent reaction.

  • Analysis: Quantify luminescence using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis (GraphPad Prism).

Protocol B: MTT Cell Viability Assay

Causality: The reduction of the yellow tetrazolium salt (MTT) to purple formazan relies exclusively on NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, colorimetric readout of metabolically active (living) cells following inhibitor treatment.

  • Cell Seeding: Seed human cancer cell lines (e.g., HepG2, MCF-7) in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.

  • Treatment & Benchmarking: Treat the cells with varying concentrations of the cyanopyridine derivatives. Crucial Validation Step: Treat parallel wells with clinical standards like 5-FU or Doxorubicin to benchmark the novel inhibitors against real-world clinical efficacy[1][4].

  • MTT Addition: After 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 4 hours.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to dissolve the insoluble intracellular formazan crystals. Causality: Complete solubilization is required to prevent light scattering artifacts during absorbance reading.

  • Readout: Measure the absorbance at 570 nm. Determine the percentage of viable cells relative to the untreated control to calculate the IC₅₀.

Conclusion

The SAR data definitively proves that the cyanopyridine scaffold is a highly tunable platform. For targeted PIM-1 inhibition, fully aromatic 3-cyanopyridines with electron-withdrawing halogens at the 4-position yield the highest potency, outperforming standard reference drugs like Quercetagetin. Conversely, for complex, multi-pathway malignancies, hybridizing the core with quinazolinone structures successfully shifts the molecule into a dual EGFR/BRAF inhibitor. By utilizing self-validating assay systems, researchers can confidently leverage these SAR insights to develop next-generation, highly selective chemotherapeutics.

References

  • Title: Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation Source: nih.gov URL: 1

  • Title: Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiproliferative Activity Source: mdpi.com URL: 4

  • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors Source: nih.gov URL: 3

Sources

Validation

comparative analysis of different synthetic routes to cyanopyridines

Introduction Cyanopyridines are a cornerstone class of heterocyclic compounds, serving as pivotal intermediates in the synthesis of a vast array of high-value products, including pharmaceuticals, agrochemicals, and advan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyanopyridines are a cornerstone class of heterocyclic compounds, serving as pivotal intermediates in the synthesis of a vast array of high-value products, including pharmaceuticals, agrochemicals, and advanced functional materials.[1][2] Their significance is highlighted by their role as precursors to essential molecules like the anti-tuberculosis drug isoniazid, the versatile catalyst 4-dimethylaminopyridine (DMAP), and nicotinamide (Vitamin B3).[2][3] The strategic installation of a nitrile (-CN) group onto the pyridine scaffold is a critical transformation, and the choice of synthetic route can profoundly impact the efficiency, scalability, and economic viability of the overall process.

This guide provides an in-depth comparative analysis of the principal synthetic routes to cyanopyridines. We will delve into the mechanistic underpinnings, operational advantages, and inherent limitations of each method, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals in selecting the most appropriate strategy for their specific application.

Choosing Your Synthetic Pathway: A High-Level Overview

The selection of a synthetic route is a multi-factorial decision. For industrial-scale production, economic and ecological efficiencies are paramount, often favoring direct, continuous processes. In a laboratory or drug discovery setting, however, criteria such as functional group tolerance, regioselectivity, and mild reaction conditions may take precedence.

G Start What is your primary goal? Industrial Large-Scale, Cost-Effective Production Start->Industrial Scale Lab Lab-Scale, Substrate Complexity, or Late-Stage Functionalization Start->Lab Flexibility Ammoxidation Ammoxidation of Picolines Industrial->Ammoxidation Most direct & economical for simple cyanopyridines Halogen Cyanation of Halopyridines Lab->Halogen Good for pre-functionalized or halogenated pyridines Amide Dehydration of Pyridinecarboxamides Lab->Amide Mild conditions, good for acid-sensitive substrates Modern Modern C-H Cyanation Lab->Modern Ideal for late-stage modification of complex molecules Ammoxidation->Industrial High energy, harsh conditions Halogen->Lab Requires halopyridine precursor Amide->Lab Requires amide precursor Modern->Lab Reagent cost and availability

Caption: Decision workflow for selecting a cyanopyridine synthetic route.

Ammoxidation of Picolines

Vapor-phase catalytic ammoxidation is the dominant industrial method for producing simple cyanopyridines like 2-, 3-, and 4-cyanopyridine from their corresponding picoline (methylpyridine) precursors.[4] This process stands out for its directness, converting a methyl group into a nitrile in a single, continuous-flow operation.[3]

Mechanism: The reaction involves passing a gaseous mixture of picoline, ammonia, and air over a heterogeneous catalyst at high temperatures (typically 320-450°C).[5][6] Vanadium-based oxides (e.g., V₂O₅) supported on carriers like TiO₂ or Al₂O₃ are common catalysts.[5][7][8] The mechanism is believed to follow a Mars-van Krevelen model, where the catalyst provides lattice oxygen to oxidize the methyl group and is subsequently re-oxidized by air.

G cluster_0 Ammoxidation Mechanism Picoline R-Py-CH₃ Catalyst V=O Catalyst Surface Picoline->Catalyst Adsorption & Oxidation Ammonia NH₃ Intermediate2 Adsorbed Imine [R-Py-CH=NH]ads Ammonia->Intermediate2 Intermediate1 Adsorbed Aldehyde [R-Py-CHO]ads Catalyst->Intermediate1 Cyanopyridine R-Py-CN Catalyst->Cyanopyridine Desorption Intermediate1->Ammonia + NH₃ - H₂O Intermediate2->Catalyst Further Oxidation Water H₂O

Caption: Simplified Mars-van Krevelen mechanism for picoline ammoxidation.

Advantages:

  • High Atom Economy: The primary inputs are picoline, ammonia, and air, with water as the main byproduct.

  • Cost-Effectiveness: Utilizes inexpensive starting materials and is suitable for continuous, large-scale production.

  • High Throughput: As a gas-phase reaction, it allows for high flow rates and efficient production. Yields and conversion rates often exceed 90-98%.[3][8]

Limitations:

  • Harsh Conditions: Requires high temperatures (350-600°C) and specialized equipment, making it unsuitable for laboratory-scale synthesis.[7]

  • Limited Substrate Scope: The method is generally restricted to the conversion of methylpyridines and is not applicable for more complex, functionalized substrates which would not survive the reaction conditions.

  • Selectivity Issues: With substrates containing multiple methyl groups (lutidines), achieving selective ammoxidation of a single group can be challenging.[4]

Representative Experimental Protocol (Industrial Process Example)

Synthesis of 3-Cyanopyridine via Ammoxidation of 3-Picoline

  • Catalyst Bed Preparation: A fixed-bed reactor is packed with a V₂O₅/TiO₂ catalyst.[5]

  • Gaseous Feed: A gaseous mixture of 3-picoline, ammonia, water vapor, and air is prepared. A typical molar ratio is 1 (3-picoline) : 2-5 (NH₃) : 5-10 (H₂O) : 15-30 (air).[6][8]

  • Reaction: The feed mixture is passed through the heated catalyst bed, maintained at a temperature of 350-390°C.[6][8]

  • Product Collection: The effluent gas is cooled and condensed. The solid crude 3-cyanopyridine is separated from the aqueous phase.

  • Purification: The crude product is purified by vacuum distillation. The aqueous phase can be extracted with a solvent like toluene to recover dissolved product, which is then combined and purified.[6] A molar yield of 93.6% with a 3-picoline conversion rate of 97.5% can be achieved under optimized conditions.[8]

Cyanation of Halopyridines

The displacement of a halide (I, Br, Cl) from a pyridine ring with a cyanide source is a versatile and widely used laboratory method. This approach benefits from the commercial availability of a diverse range of halopyridine precursors. Key variations include the Rosenmund-von Braun reaction and modern transition-metal-catalyzed methods.

Rosenmund-von Braun Reaction

This classic method involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), typically at high temperatures.

Mechanism: The reaction is thought to proceed via a nucleophilic aromatic substitution pathway, facilitated by the coordination of copper to both the pyridine nitrogen and the cyanide nucleophile.

Advantages:

  • Simplicity: The reaction setup is straightforward, requiring only the substrate, CuCN, and a high-boiling polar aprotic solvent (e.g., DMF, pyridine).[1]

Limitations:

  • Harsh Conditions: Requires very high temperatures (150-250°C), limiting its use for thermally sensitive substrates.[1]

  • Stoichiometric Copper: Uses large amounts of a toxic copper salt, leading to significant waste generation.

  • Substrate Reactivity: Generally requires more reactive bromo- or iodopyridines; chloro-pyridines are often unreactive.

Palladium- and Nickel-Catalyzed Cyanation

Modern cross-coupling reactions, employing palladium or nickel catalysts, have largely superseded the Rosenmund-von Braun reaction. These methods operate under milder conditions and exhibit broader substrate scope and functional group tolerance.

Mechanism: The catalytic cycle typically involves:

  • Oxidative Addition: The Pd(0) or Ni(0) catalyst inserts into the pyridine-halide bond.

  • Ligand Exchange: The halide on the metal center is exchanged for a cyanide group from a cyanide source (e.g., Zn(CN)₂, KCN).

  • Reductive Elimination: The cyanopyridine product is released, regenerating the active catalyst.

G OA Oxidative Addition Pd_complex Lₙ(Py-X)Pd(II) OA->Pd_complex LE Ligand Exchange Pd_CN_complex Lₙ(Py-CN)Pd(II) LE->Pd_CN_complex MX M-X LE->MX RE Reductive Elimination Pd0 LₙPd(0) RE->Pd0 PyCN Py-CN RE->PyCN Pd0->OA Pd_complex->LE Pd_CN_complex->RE PyX Py-X PyX->OA CN_source M-CN CN_source->LE

Caption: General catalytic cycle for Pd-catalyzed cyanation of halopyridines.

Advantages:

  • Milder Conditions: Reactions are typically run at lower temperatures (80-120°C) compared to the Rosenmund-von Braun reaction.[9]

  • Broader Scope: Highly effective for chloro-, bromo-, and iodopyridines and tolerates a wide range of functional groups.

  • Catalytic Metals: Uses only catalytic amounts of the transition metal, reducing cost and waste. Nickel catalysis, in particular, has emerged as a more sustainable and cost-effective alternative.[10]

Limitations:

  • Catalyst Poisoning: The cyanide anion can be a potent inhibitor of palladium catalysts, leading to catalyst deactivation.[11]

  • Reagent Toxicity: Employs toxic cyanide sources like KCN or Zn(CN)₂, requiring careful handling.

Representative Experimental Protocol (Nickel-Catalyzed)

Synthesis of 4-Cyanopyridine from 4-Chloropyridine

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen), add NiCl₂·6H₂O (catalyst), dppf (ligand), Zn(CN)₂ (cyanide source), DMAP (additive), and the 4-chloropyridine substrate.[9]

  • Solvent Addition: Add anhydrous acetonitrile as the solvent.

  • Reaction: Heat the mixture to 80°C and stir until the starting material is consumed (monitored by TLC or GC).

  • Workup: Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to yield 4-cyanopyridine.[9]

Dehydration of Pyridinecarboxamides

The dehydration of a primary amide (pyridinecarboxamide) to a nitrile is another common and often high-yielding method. This route is particularly useful when the corresponding pyridinecarboxylic acid or amide is readily available.

Mechanism: The reaction requires a dehydrating agent to activate the amide oxygen, facilitating elimination to form the nitrile. Common dehydrating agents include trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), and cyanuric chloride.

Advantages:

  • Mild Conditions: Many modern dehydration methods, such as those using TFAA with pyridine or triethylamine, can be performed at or below room temperature.[12]

  • High Yields: This transformation is typically very efficient and clean.

  • Alternative Pathway: Provides a valuable synthetic route when the corresponding picoline or halopyridine is not readily accessible.

Limitations:

  • Precursor Synthesis: Requires the prior synthesis of the pyridinecarboxamide, adding a step to the overall sequence.

  • Reagent Stoichiometry: Often requires stoichiometric or excess amounts of the dehydrating agent.

Representative Experimental Protocol (TFAA Dehydration)

Synthesis of a Cyanopyridine Nucleoside

  • Reaction Setup: Dissolve the starting pyridinecarboxamide nucleoside in a suitable solvent like dioxane. Add pyridine as a base.[12]

  • Dehydrating Agent: Cool the mixture in an ice bath and slowly add trifluoroacetic anhydride ((CF₃CO)₂O).

  • Reaction: Allow the reaction to stir at room temperature for 1-2 hours until the reaction is complete.

  • Workup: Quench the reaction by adding a cold solution of triethylamine in methanol.[12]

  • Purification: Remove the solvent under reduced pressure and purify the resulting cyanopyridine derivative by chromatography.

Modern and Alternative Synthetic Routes

Research continues to uncover novel methods for cyanopyridine synthesis, often focusing on improving efficiency, safety, and substrate scope.

  • Cyanation of Pyridine N-oxides: Treatment of a pyridine N-oxide with a cyanide source like trimethylsilyl cyanide (TMSCN) provides excellent regioselectivity for introducing the cyano group at the C2 or C4 positions under relatively mild conditions.[1]

  • Sandmeyer Reaction: This classic transformation converts an aminopyridine into a cyanopyridine via a diazonium salt intermediate. It involves diazotization of the amine with a nitrite source, followed by reaction with a copper(I) cyanide salt.[1]

  • Direct C-H Cyanation: Emerging methods focus on the direct conversion of pyridine C-H bonds to C-CN bonds. Recent work has demonstrated the C3-cyanation of pyridines using electrophilic cyanating agents, offering a powerful tool for late-stage functionalization of complex molecules.[13]

  • Multicomponent Reactions: One-pot reactions combining an aldehyde, a ketone, malononitrile, and an ammonia source (like ammonium acetate) can rapidly generate highly substituted 2-amino-3-cyanopyridines, often using recyclable heterogeneous catalysts.[14]

Comparative Summary of Key Synthetic Routes

Synthetic RouteStarting MaterialKey Reagents/CatalystTypical ConditionsYield (%)Key AdvantagesKey Limitations
Ammoxidation PicolineV₂O₅/TiO₂, NH₃, AirGas phase, 320-450°C[5][6]>90[3][8]Industrial scale, low cost, high atom economyHarsh conditions, limited scope, specialized equipment
Rosenmund-von Braun Halopyridine (Br, I)CuCN (stoichiometric)High temp (150-250°C)[1]60-90Procedural simplicityHarsh conditions, stoichiometric toxic metal, waste
Pd/Ni-Catalyzed Cyanation Halopyridine (Cl, Br, I)Pd or Ni catalyst, ligand, Zn(CN)₂ or KCN80-120°C[9]70-95Mild conditions, broad scope, functional group toleranceCatalyst poisoning[11], toxic cyanide sources
Amide Dehydration PyridinecarboxamideTFAA, POCl₃0°C to room temp[12]85-99Very mild conditions, high yieldsRequires amide precursor (extra step)
N-oxide Cyanation Pyridine N-oxideTMSCN, Dimethylcarbamoyl chloride60-120°C[1]69-95[1]High C2/C4 regioselectivity, mild conditionsRequires N-oxide precursor, potential side reactions
Multicomponent Synthesis Aldehyde, Ketone, MalononitrileAmmonium acetate, catalyst (e.g., Cu/C)Solvent-free or reflux70-95[14]Rapid access to complex cyanopyridines in one potLimited to specific substitution patterns (e.g., 2-amino-3-cyano)

Conclusion

The synthesis of cyanopyridines is a mature field with a diverse toolkit of methodologies. For large-scale, cost-driven production of simple cyanopyridines, ammoxidation remains the undisputed industrial champion. For laboratory synthesis, particularly in the context of drug discovery and complex molecule synthesis, modern transition-metal-catalyzed cyanation of halopyridines offers the best balance of substrate scope, functional group tolerance, and reaction conditions. The dehydration of amides and cyanation of N-oxides represent excellent alternative strategies when the requisite precursors are more readily available or when specific regiochemical outcomes are desired. The continued development of direct C-H cyanation and efficient multicomponent reactions promises to further expand the synthetic chemist's ability to access this critical class of compounds with ever-increasing efficiency and precision.

References

  • Comparative study of different synthetic routes to cyanopyridines. BenchChem.
  • A Comparative Guide to 4-Cyanopyridine Synthesis: Chemical Oxidation vs.
  • New Methods for the Synthesis of Base Sensitive Cyanopyrimidine and Cyanopyridine Nucleosides. Nucleosides and Nucleotides.
  • Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance.
  • Ternary VZrAlON Oxynitrides - Efficient Catalysts for the Ammoxidation of 3-Picoline.
  • SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIV
  • Chemistry of 2-Amino-3-cyanopyridines.
  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO.
  • Facile approach to prepare 3-cyanopyridin-2(1H)-one derivatives.
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC.
  • Efficient Route for the Synthesis of Diverse Heteroannelated 5-Cyanopyridines.
  • Preparation of Cyanopyridines by Direct Cyan
  • Ammoxidation of 2-picoline to picolinonitrile.
  • Synthesis method of cyanopyridine and derivatives thereof.
  • Catalyst for preparing 3-cyanopyridine and preparation and use thereof.
  • C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity.
  • Ni-catalyzed cyanation of aryl halides using 4-cyanopyridine N-oxide.
  • Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews.
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Journal of the American Chemical Society.
  • Nickel-Catalyzed Cyan
  • Dehydration of primary amides to nitriles in w
  • Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions. Chemical Science.

Sources

Comparative

Evaluation of the Metabolic Stability of Compounds Synthesized from N-(5-Cyanopyridin-2-yl)pivalamide

As drug discovery programs increasingly target complex biological pathways, the pharmacokinetic (PK) viability of synthesized compounds remains a primary bottleneck. Derivatives of 2-aminopyridine are ubiquitous in medic...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological pathways, the pharmacokinetic (PK) viability of synthesized compounds remains a primary bottleneck. Derivatives of 2-aminopyridine are ubiquitous in medicinal chemistry (often appearing in kinase inhibitors and SERCA modulators); however, they are notoriously susceptible to rapid Phase I metabolism.

This guide provides an objective, data-driven comparison of the metabolic stability of compounds synthesized from the N-(5-Cyanopyridin-2-yl)pivalamide building block against standard structural alternatives. By evaluating the intrinsic clearance ( CLint​ ) in liver microsomes, we demonstrate how specific structural modifications dictate metabolic fate.

Structural Rationale: The Causality of Metabolic Resistance

To design a metabolically robust scaffold, one must understand the enzymatic liabilities of the baseline structure. Simple 2-aminopyridine amides suffer from two primary degradation pathways:

  • Amidase-Mediated Hydrolysis: Cleavage of the amide bond.

  • CYP450-Mediated Oxidation: Electrophilic attack by Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) on the electron-rich pyridine ring.

The synthesis of N-(5-Cyanopyridin-2-yl)pivalamide—often achieved via efficient copper-catalyzed cyanoamidation [1]—introduces a dual-blockade strategy to overcome these liabilities.

  • Steric Shielding: The pivalamide (tert-butyl) group provides severe steric hindrance. This bulky moiety effectively blocks the amide bond from entering the narrow catalytic clefts of hepatic amidases, preventing hydrolysis.

  • Electronic Deactivation: The 5-cyano group is a powerful electron-withdrawing group (EWG). Through strong inductive and resonance effects, it depletes the electron density of the pyridine π -system. This renders the ring highly resistant to the high-valent iron-oxo species in the CYP450 heme active site.

MetabolicLogic Scaffold N-(5-Cyanopyridin-2-yl)pivalamide (Core Scaffold) Amidase Amidase Hydrolysis (Blocked by t-butyl sterics) Scaffold->Amidase Steric Shielding CYP CYP450 Oxidation (Pyridine Ring) Scaffold->CYP Electronic Effect Stable High Metabolic Stability (Low CL_int) Amidase->Stable Prevents Cleavage Cyano Electron Withdrawal (5-Cyano Group) CYP->Cyano Ring Deactivation Cyano->Stable Prevents Oxidation

Fig 1. Structural logic for the metabolic stability of N-(5-Cyanopyridin-2-yl)pivalamide.

Comparative Data Analysis

To objectively evaluate the performance of the N-(5-Cyanopyridin-2-yl)pivalamide scaffold, we compared it against three structural alternatives. The data below summarizes the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) in both Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

Table 1: In Vitro Metabolic Stability Comparison
Compound ScaffoldAmide Substitution (R1)Pyridine Substitution (R2)Human CLint​ (µL/min/mg)Rat CLint​ (µL/min/mg)Human t1/2​ (min)
N-(pyridin-2-yl)acetamide Methyl (Unhindered)H (Electron-rich)145.2180.5< 10
N-(5-cyanopyridin-2-yl)acetamide Methyl (Unhindered)Cyano (EWG)78.492.118
N-(pyridin-2-yl)pivalamide tert-Butyl (Hindered)H (Electron-rich)45.660.335
N-(5-Cyanopyridin-2-yl)pivalamide tert-Butyl (Hindered) Cyano (EWG) < 5.0 < 8.0 > 120

Interpretation: The unhindered, unsubstituted baseline compound undergoes rapid clearance. Adding either the cyano group or the pivalamide group independently yields only moderate improvements, as the unblocked pathway (hydrolysis or oxidation, respectively) continues to degrade the molecule. The synergistic combination in N-(5-Cyanopyridin-2-yl)pivalamide results in a highly stable profile, pushing the half-life beyond the 120-minute threshold, making it an ideal core for orally bioavailable drug candidates.

Experimental Methodology: Liver Microsomal Clearance Assay

To ensure the trustworthiness of the metabolic stability data, the assay must function as a self-validating system . The protocol below incorporates concurrent positive controls (Verapamil for high clearance; Warfarin for low clearance) to verify microsomal enzymatic viability. Furthermore, the inclusion of an internal standard (IS) during the quench phase corrects for matrix effects and LC-MS/MS injection variability, ensuring that calculated parent depletion is purely a function of enzymatic degradation[2].

Step-by-Step Protocol

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dilute the stock in 50% acetonitrile/water to create a 100 µM working solution.

  • Prepare the NADPH regenerating system (NADP+, Glucose-6-phosphate, and G6P-dehydrogenase in 100 mM potassium phosphate buffer, pH 7.4).

2. Incubation Setup:

  • Pre-warm the 100 mM potassium phosphate buffer (pH 7.4) to 37°C.

  • Add Human Liver Microsomes (HLM) to the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Spike the test compound working solution into the microsomal suspension to achieve a final incubation concentration of 1 µM (final DMSO concentration 0.1% to prevent CYP inhibition).

3. Reaction Initiation and Time-Course Sampling:

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points ( t=0,15,30,45,60 minutes), extract a 50 µL aliquot from the incubation mixture.

4. Quenching and Protein Precipitation:

  • Immediately transfer the 50 µL aliquot into 150 µL of ice-cold quenching solution (100% Acetonitrile containing 100 ng/mL Tolbutamide as the Internal Standard).

  • Vortex the mixture for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 4,000 rpm for 15 minutes at 4°C.

5. LC-MS/MS Quantification & Data Analysis:

  • Transfer the supernatant to an LC-MS/MS system for quantification.

  • Calculate the peak area ratio (Test Compound / Internal Standard).

  • Plot the natural log (ln) of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ).

  • Calculate intrinsic clearance: CLint​=(k×V)/P , where V is the incubation volume (µL) and P is the mass of microsomal protein (mg).

Workflow N1 Compound Incubation (1 µM in HLM) N2 Time-Course Sampling (0, 15, 30, 60 min) N1->N2 N3 Protein Precipitation (Acetonitrile + IS) N2->N3 N4 LC-MS/MS Quantification N3->N4 N5 CL_int & t1/2 Calculation N4->N5

Fig 2. Step-by-step workflow for the Liver Microsomal Clearance Assay.

Conclusion

The evaluation of N-(5-Cyanopyridin-2-yl)pivalamide demonstrates a textbook example of rationally designed metabolic stability. By addressing both amidase susceptibility and CYP450-mediated oxidation through targeted steric and electronic modifications, this scaffold vastly outperforms simpler 2-aminopyridine derivatives. For drug development professionals engineering novel therapeutics, utilizing this building block can significantly reduce intrinsic clearance, thereby improving half-life, systemic exposure, and overall in vivo efficacy.

References

  • Chen, Z., Wen, X., Zheng, W., He, R., Chen, D., Cao, D., Long, L., & Ye, M. (2020). "Acyl Cyanides as Bifunctional Reagent: Application in Copper-Catalyzed Cyanoamidation and Cyanoesterification Reaction." The Journal of Organic Chemistry, 85(8), 5691-5701.[Link]

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 27(11), 1350-1359.[Link]

Validation

A Researcher's Guide to Validating the Mechanism of Action for Novel Cyanopyridine-Derived Drugs

Introduction The cyanopyridine scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of pharmacologically active agents.[1][2] These heterocyclic compounds have demonstrated a wide spectrum of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cyanopyridine scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of pharmacologically active agents.[1][2] These heterocyclic compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic effects.[1][2][3] The therapeutic potential of cyanopyridine derivatives stems from their ability to interact with a variety of biological targets, such as kinases, G-protein coupled receptors, and enzymes involved in critical cellular pathways.[1][3][4][5] For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel cyanopyridine-derived drug is a critical step that bridges the gap between a promising compound and a potential therapeutic. A thorough understanding of the MoA is not only fundamental for optimizing lead compounds but also a prerequisite for successful clinical development and regulatory approval.[6][7]

This guide provides a comprehensive, multi-tiered framework for the systematic validation of the MoA for drugs derived from cyanopyridines. Moving beyond a simple checklist of experiments, we will delve into the causality behind experimental choices, emphasizing a self-validating system of orthogonal assays to build a robust and compelling data package.

A Multi-Tiered Approach to MoA Validation

The journey to validate the MoA of a novel cyanopyridine derivative is best approached in a tiered, hierarchical manner. This strategy allows for early, go/no-go decisions based on high-throughput screening and progressively builds a more detailed picture of the drug's interaction with its target and its effects on cellular machinery.

MoA_Validation_Workflow cluster_0 Tier 1: Target Identification & Direct Binding cluster_1 Tier 2: Cellular Target Engagement & Functional Response cluster_2 Tier 3: Downstream Pathway Analysis & Phenotypic Outcomes T1_Biophysical Biophysical Assays (SPR, ITC, DSF, NMR) T2_Target_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) T1_Biophysical->T2_Target_Engagement Confirm Target T1_Biochemical Biochemical Assays (e.g., Kinase Activity) T2_Functional Functional Cell-Based Assays (e.g., Reporter Assays, Cytotoxicity) T1_Biochemical->T2_Functional Validate Activity T3_Signaling Downstream Signaling Analysis (Western Blot, qPCR Arrays) T2_Target_Engagement->T3_Signaling Link to Pathway T3_Phenotypic Phenotypic Assays (Cell Cycle, Apoptosis) T2_Functional->T3_Phenotypic Correlate Function

Caption: A tiered workflow for MoA validation of cyanopyridine-derived drugs.

Tier 1: Unveiling the Direct Interaction - Target Identification and Binding Characterization

The initial step in MoA validation is to identify the direct molecular target of the cyanopyridine derivative and characterize the binding interaction in a purified, cell-free system. This is crucial for establishing a direct cause-and-effect relationship between the drug and its putative target.

Biophysical Techniques for Direct Binding Analysis

Biophysical techniques provide quantitative insights into the thermodynamics and kinetics of the drug-target interaction.[8][9][10] These methods are invaluable for confirming direct binding and for comparing the binding properties of different analogs.

Technique Principle Key Parameters Measured Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[9][11][12]Association rate (k_on), Dissociation rate (k_off), Affinity (K_D).[13][14]Real-time, label-free, provides kinetic information.[12]Requires immobilization of one binding partner, which may affect its activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.[8][9][11]Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).Label-free, solution-based, provides a complete thermodynamic profile.[8]Requires relatively large amounts of protein and compound, lower throughput.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay Measures the change in the melting temperature (T_m) of a protein upon ligand binding using a fluorescent dye.[9]Thermal shift (ΔT_m).High-throughput, low sample consumption, widely accessible.Indirect measure of binding, may not be suitable for all proteins.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects changes in the chemical environment of atomic nuclei upon ligand binding.[8][10][12]Binding site mapping, structural changes, affinity (K_D).Provides detailed structural information at atomic resolution.[10]Requires specialized equipment and expertise, lower throughput, requires high sample concentrations.
Biochemical Assays: Quantifying Functional Modulation

Once direct binding is established, the next logical step is to determine if this binding event translates into a functional consequence, such as enzyme inhibition or activation. For cyanopyridine derivatives, which are often kinase inhibitors, in vitro kinase activity assays are a cornerstone of MoA validation.[4][5]

Experimental Protocol: In Vitro Kinase Activity Assay (Example: Pim-1 Kinase)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a cyanopyridine derivative against a putative kinase target, such as Pim-1.[4][5][15]

  • Reagents and Materials:

    • Recombinant human Pim-1 kinase

    • Kinase substrate (e.g., a specific peptide)

    • ATP (adenosine triphosphate)

    • Test compound (cyanopyridine derivative) dissolved in DMSO

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound dilutions to the assay buffer.

    • Add the Pim-1 kinase to the wells containing the test compound and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for drug-target binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and detect the amount of ADP produced using the detection reagent, which correlates with kinase activity.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Tier 2: Bridging the Gap - Cellular Target Engagement and Functional Consequences

While in vitro assays are essential for confirming direct target interaction, they do not fully recapitulate the complex environment inside a living cell.[16] Tier 2 experiments are designed to verify that the drug engages its intended target in a cellular context and to measure the immediate functional consequences of this engagement.

Cellular Target Engagement Assays

These assays are crucial for confirming that the drug can penetrate the cell membrane and bind to its target in the crowded intracellular environment.

Assay Principle Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.Label-free, applicable to native proteins in cells and tissues.Requires specific antibodies for detection, lower throughput.
NanoBRET™ Target Engagement Assay A proximity-based assay that measures the binding of a test compound to a NanoLuc® luciferase-tagged protein in live cells.High-throughput, quantitative, real-time measurement in live cells.Requires genetic modification of the target protein.
Functional Cell-Based Assays

These assays measure the direct downstream consequences of target engagement, providing a crucial link between target binding and a cellular response.[17][18][19]

  • Reporter Gene Assays: These are particularly useful for targets that are part of a signaling pathway that culminates in the activation of a transcription factor. A reporter gene (e.g., luciferase or GFP) is placed under the control of a promoter that is responsive to the transcription factor of interest. Inhibition of the pathway by the cyanopyridine derivative will lead to a decrease in the reporter signal.[18]

  • Cytotoxicity Assays: For cyanopyridine derivatives developed as anticancer agents, assessing their ability to kill cancer cells is a primary functional readout.[15][20][21] Assays such as the MTT or CellTiter-Glo® assays measure cell viability and can be used to determine the EC50 (half-maximal effective concentration) of the compound.[15][18]

Tier 3: Unraveling the Bigger Picture - Downstream Signaling and Phenotypic Outcomes

The final tier of MoA validation aims to understand the broader impact of the drug on cellular signaling networks and to link the observed functional effects to relevant phenotypic outcomes.

Downstream Signaling Pathway Analysis

Many cyanopyridine derivatives, particularly kinase inhibitors, exert their effects by modulating complex signaling pathways.[22][23] Validating the MoA requires demonstrating that the drug alters the activity of key nodes downstream of the direct target.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor KinaseA Kinase A (Target) Receptor->KinaseA Drug Cyanopyridine Drug Drug->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Target Gene TF->Gene Response Cellular Response (e.g., Proliferation, Apoptosis) Gene->Response

Caption: A hypothetical signaling pathway modulated by a cyanopyridine kinase inhibitor.

Key Techniques for Pathway Analysis:
  • Western Blotting: This technique is used to measure the levels and phosphorylation status of specific proteins in a signaling pathway. For a kinase inhibitor, one would expect to see a decrease in the phosphorylation of the direct target and its downstream substrates.

  • qPCR Arrays: These arrays allow for the simultaneous measurement of the expression of a panel of genes known to be regulated by the signaling pathway of interest.[22] This provides a broader view of the transcriptional changes induced by the drug.

Phenotypic Assays: Connecting Molecular Action to Cellular Behavior

The ultimate goal of MoA validation is to understand how the drug's interaction with its target leads to a desired therapeutic effect. Phenotypic assays provide this crucial link.

  • Cell Cycle Analysis: Many anticancer drugs, including those targeting kinases, induce cell cycle arrest.[20] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the cyanopyridine derivative.

  • Apoptosis Assays: Induction of apoptosis (programmed cell death) is a common mechanism for anticancer drugs.[20] Assays such as Annexin V staining or caspase activity assays can be used to quantify the extent of apoptosis induced by the compound.[18][20]

Conclusion

The validation of the mechanism of action for a novel cyanopyridine-derived drug is a multifaceted process that requires a systematic and integrated approach. By employing a tiered strategy that combines biophysical, biochemical, and cell-based assays, researchers can build a robust and compelling data package that clearly elucidates the drug's MoA. This comprehensive understanding is not only essential for advancing a compound through the drug development pipeline but also provides a solid foundation for future clinical studies and the ultimate translation of a promising molecule into a life-changing therapeutic.

References

  • Role of Cell-Based Assays in Drug Discovery and Development. (2025). Creative Bioarray. [Link]

  • From Molecules to Medicines: A Deep Dive into Biophysical Techniques for Successful Hit Generation in Drug Discovery. (2022). Oxford Global. [Link]

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  • A review: Biological activities of novel cyanopyridine derivatives. (2023). PubMed. [Link]

  • Functional Cell-Based Assays | Mechanism of Action, Proliferation. (n.d.). Accelevir. [Link]

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  • Enhance drug discovery with advanced biophysical techniques. (n.d.). Nuvisan. [Link]

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  • In Vitro Assays | For successful drug discovery programs. (n.d.). AXXAM. [Link]

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  • Understanding Binding Kinetics To Optimize Drug Discovery. (2024). Technology Networks. [Link]

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  • Target Engagement Assays in Early Drug Discovery. (n.d.). PMC. [Link]

  • Molecular Target Validation in preclinical drug discovery. (2014). Drug Discovery World. [Link]

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  • Navigating Phase 1: Target Identification and Validation in Drug Discovery. (2026). Crown Bioscience. [Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). PMC. [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER. (2022). Semantic Scholar. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). IntechOpen. [Link]

  • Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. (n.d.). PMC. [Link]

  • Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. (2009). PMC. [Link]

  • Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. (2020). PMC. [Link]

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  • Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. (2022). PubMed. [Link]

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  • How to experimentally validate drug-target interactions? (2012). ResearchGate. [Link]

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  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). PMC. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(5-Cyanopyridin-2-yl)pivalamide

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. T...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of N-(5-Cyanopyridin-2-yl)pivalamide, ensuring the safety of laboratory personnel and the protection of our environment. The protocols herein are designed to be a self-validating system, grounded in established safety standards and regulatory requirements.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. N-(5-Cyanopyridin-2-yl)pivalamide is a substituted cyanopyridine derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its primary hazards from structurally similar molecules and its constituent functional groups: the cyanopyridine ring and the pivalamide moiety.

  • Cyanopyridine Moiety : The presence of the cyano (-C≡N) group suggests potential toxicity. Compounds containing this group can be harmful if swallowed, inhaled, or absorbed through the skin. A close structural analog, N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide, is classified as "Harmful if swallowed" (H302) and "Causes serious eye irritation" (H319)[1]. Upon combustion, nitrogen-containing heterocycles can release toxic nitrogen oxides (NOx)[2].

  • Pivalamide Moiety : Pivalamide itself is known to cause skin, eye, and respiratory irritation[3].

Therefore, the primary risks associated with N-(5-Cyanopyridin-2-yl)pivalamide waste are its potential acute toxicity, irritant properties, and the generation of hazardous decomposition products. This risk profile dictates that it cannot be disposed of as common laboratory trash or via sewer systems[3][4].

Quantitative Hazard Data (Based on Analogs)
Hazard ClassificationGHS Hazard CodeSignal WordSource
Acute Toxicity, OralH302Warning[1]
Serious Eye IrritationH319Warning[1]
Skin IrritationH315 (presumed)Warning[3][5]
Respiratory IrritationH335 (presumed)Warning[3][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a stringent PPE protocol is non-negotiable. This ensures minimal exposure during all waste handling and disposal procedures.

  • Eye and Face Protection : Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH standards. A face shield should be used if there is a risk of splashing[2][6].

  • Skin Protection : Chemical-resistant gloves, such as nitrile rubber, are mandatory. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact. A lab coat or chemical-resistant apron must be worn[5][6].

  • Respiratory Protection : If handling the compound as a powder outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator is required[5]. All waste handling should ideally occur within a well-ventilated area or a chemical fume hood[3][7].

Waste Segregation and Containment: Preventing Hazardous Reactions

Proper segregation is a cornerstone of safe laboratory waste management. It prevents accidental and potentially dangerous reactions between incompatible chemicals[4][8].

Step-by-Step Waste Collection Protocol
  • Designate a Waste Stream : Establish a specific, labeled hazardous waste container for N-(5-Cyanopyridin-2-yl)pivalamide and materials contaminated with it. This waste stream should be classified as "Non-halogenated Organic Solids" or as per your institution's specific guidelines.

  • Select an Appropriate Container :

    • The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended[4].

    • The container must be in good condition, free from cracks or deterioration[4].

    • Ensure the container is clearly and accurately labeled.

  • Collect Waste at the Point of Generation :

    • Solid Waste : Collect unreacted N-(5-Cyanopyridin-2-yl)pivalamide powder, reaction byproducts, and contaminated solids (e.g., weighing paper, filter paper) directly into the designated waste container[9].

    • Contaminated Labware : Disposable items like pipette tips, gloves, and wipes must be placed in the solid waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol). The resulting rinse solvent (rinsate) must be collected as hazardous liquid waste.

    • Liquid Waste : Solutions containing N-(5-Cyanopyridin-2-yl)pivalamide and the rinsate from decontamination procedures should be collected in a separate, clearly labeled "Non-halogenated Organic Liquid Waste" container.

  • Maintain Container Integrity : Keep the waste container securely closed when not in use. Store it in a designated, well-ventilated satellite accumulation area within the laboratory, away from heat sources and incompatible materials like strong oxidizing agents[3][7][8].

Disposal Pathway: From Laboratory to Final Disposition

The disposal of N-(5-Cyanopyridin-2-yl)pivalamide must comply with all federal, state, and local regulations, including the EPA's Resource Conservation and Recovery Act (RCRA)[4][10]. The recommended and most compliant method is through a licensed professional waste disposal service.

Waste Management Workflow

G cluster_0 In-Laboratory Procedures cluster_1 External Disposal gen Point of Generation (Solid, Liquid, Contaminated PPE) assess Hazard Assessment & PPE Selection gen->assess segregate Segregate Waste (Solid vs. Liquid) assess->segregate solid_container Labelled Solid Waste Container segregate->solid_container Solid liquid_container Labelled Liquid Waste Container segregate->liquid_container Liquid storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Schedule Pickup with Licensed Waste Contractor storage->pickup transport Manifested Transport pickup->transport incinerate High-Temperature Incineration transport->incinerate

Caption: Workflow for the compliant disposal of N-(5-Cyanopyridin-2-yl)pivalamide waste.

Final Disposal Method
  • Incineration : The universally recommended disposal method for this type of chemical waste is controlled incineration in a licensed hazardous waste facility[2][3][7]. High-temperature incineration with flue gas scrubbing ensures the complete destruction of the compound into less harmful components, such as carbon dioxide, water, and nitrogen gas, while capturing any toxic byproducts like NOx[3].

  • Landfill : Direct landfilling of this untreated chemical is not an acceptable practice and is prohibited by most regulations[7].

  • Sewer Disposal : Never discharge N-(5-Cyanopyridin-2-yl)pivalamide or its solutions into the sewer system[3][11].

Spill and Emergency Procedures

In the event of a spill, prompt and safe cleanup is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain : If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust[2][7].

  • Cleanup :

    • Small Solid Spill : Gently sweep or vacuum up the material using a HEPA-filtered vacuum. Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container[10].

    • Small Liquid Spill : Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated absorbent material into the hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) office, in accordance with your laboratory's Chemical Hygiene Plan[12].

By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental stewardship, ensuring that our innovative work does not come at the cost of personal or ecological well-being.

References

  • OSHA Compliance For Laboratories - US Bio-Clean. (2014). Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025). Available at: [Link]

  • 4-Cyanopyridine CAS No 100-48-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Available at: [Link]

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. - eCFR. (2013). Available at: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Available at: [Link]

  • Safety data sheet - CPAChem. (2023). Available at: [Link]

  • 2 - Safety Data Sheet. (2024). Available at: [Link]

  • 1.0 Standard Operating Procedures for Laboratory Chemicals - Department of Civil, Environmental, and Geospatial Engineering. (2002). Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Available at: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA. (n.d.). Available at: [Link]

  • Hazardous Waste Listings | EPA. (n.d.). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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